(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(1-methoxycarbonylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)12-8-5-3-2-4-7(8)6-9(12)11(14)15/h2-6,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSPSIQMPUCCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856003 | |
| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001162-89-5 | |
| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Abstract
This technical guide provides a detailed exploration of the synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a valuable building block in modern organic and medicinal chemistry. Indole-2-boronic acids are crucial precursors for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1] This document offers an in-depth analysis of the predominant synthetic methodology—directed ortho-metalation followed by borylation. It elucidates the underlying mechanistic principles, provides a detailed, field-tested experimental protocol, and discusses critical aspects of process control, characterization, and safety. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important synthetic intermediate.
Introduction: Strategic Importance of N-Protected Indole-2-Boronic Acids
The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Consequently, methods for the regioselective functionalization of the indole core are of paramount importance. Indolylboronic acids, particularly those borylated at the C2 position, have emerged as exceptionally versatile intermediates. Their stability, low toxicity, and high reactivity in Suzuki-Miyaura cross-coupling reactions make them indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[1][3]
The strategic placement of an N-alkoxycarbonyl protecting group, such as methoxycarbonyl (-COOMe), serves a dual purpose. First, it acidifies the C2 proton, facilitating its removal by a strong base. Second, it acts as a powerful directed metalation group (DMG), ensuring exceptional regioselectivity in the subsequent borylation step. This guide focuses on the most robust and widely employed method for synthesizing this compound: a lithiation-borylation sequence.
Core Synthetic Pathway: Directed Lithiation-Borylation
The most reliable route to N-alkoxycarbonyl-1H-indol-2-yl-boronic acids is a two-step sequence involving the deprotonation of the C2 position, followed by trapping the resulting organometallic intermediate with a boron electrophile.[4] This process is a classic example of Directed ortho-Metalation (DoM).
Mechanistic Rationale
The causality behind this synthetic choice rests on the electronic properties of the N-protected indole.
-
Directed Metalation: The methoxycarbonyl group on the indole nitrogen is strongly electron-withdrawing and can coordinate to a lithium cation. This directs the strong base, typically an organolithium reagent like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), to selectively abstract the proton at the adjacent C2 position. This avoids competitive deprotonation at other sites on the indole ring.
-
Formation of the Lithiated Intermediate: The deprotonation generates a highly reactive 2-lithio-1-(methoxycarbonyl)-1H-indole species. This step is performed at very low temperatures (typically -78 °C) to prevent decomposition of this unstable intermediate.
-
Electrophilic Quench (Borylation): The lithiated intermediate is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate [B(OiPr)₃]. This forms a tetracoordinate boronate complex.[5]
-
Hydrolysis: Upon acidic aqueous workup, the boronate ester is hydrolyzed to yield the final, stable this compound.
The overall workflow is a robust and scalable method for accessing the target compound with high regiochemical purity.
Visual Workflow of Lithiation-Borylation
Caption: High-level workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-protected indole-2-boronic acids.[4] It is designed to be self-validating through in-process monitoring and clear purification steps.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (for 10 mmol scale) | Molarity/Purity | Notes |
| 1-(Methoxycarbonyl)-1H-indole | C₁₀H₉NO₂ | 175.19 | 1.75 g (10.0 mmol) | >97% | Starting material. |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 3.48 mL (15.0 mmol, 1.5 eq) | 98% | Boron electrophile. |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 6.0 mL (12.0 mmol, 1.2 eq) | 2.0 M in THF/heptane/ethylbenzene | Strong, non-nucleophilic base. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, >99.9% | Reaction solvent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 1 M Aqueous | For workup. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | ACS Grade | Extraction solvent. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | Aqueous Solution | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular | Drying agent. |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.
-
Septa, nitrogen inlet/outlet, and glass stoppers.
-
Low-temperature thermometer.
-
Syringes for liquid transfer.
-
Dry ice/acetone bath.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
-
Standard glassware for extraction and purification.
Step-by-Step Procedure
CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: Assemble the three-neck flask, bake it under vacuum or flame-dry, and allow it to cool under a stream of dry nitrogen. Equip it with a stir bar, a thermometer, and a rubber septum.
-
Initial Charging: To the flask, add 1-(Methoxycarbonyl)-1H-indole (1.75 g, 10.0 mmol) and anhydrous THF (40 mL). Stir at room temperature until all solid dissolves.
-
Addition of Borate: Add triisopropyl borate (3.48 mL, 15.0 mmol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of the base.
-
Lithiation: Slowly add the 2.0 M solution of LDA (6.0 mL, 12.0 mmol) dropwise via syringe over 15-20 minutes. A color change (typically to a yellow or orange hue) indicates the formation of the lithiated species.
-
Causality Check: Slow addition at -78 °C is critical to dissipate the heat of reaction and prevent side reactions, such as the decomposition of the lithiated intermediate or reaction with the solvent.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by quenching a small aliquot with methanol and spotting against the starting material.
-
Quenching and Workup: While the flask is still in the cold bath, slowly quench the reaction by adding 1 M HCl until the pH of the aqueous phase is approximately 7. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the final product as an off-white or pale solid.[4]
Product Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Technique | Expected Results |
| ¹H NMR | Characteristic aromatic protons of the indole core, a sharp singlet for the methoxy (-OCH₃) group (~3.9 ppm), and a broad singlet for the boronic acid hydroxyls (-B(OH)₂). |
| ¹³C NMR | Signals corresponding to the indole ring carbons, the ester carbonyl carbon (~152 ppm), and the methoxy carbon (~53 ppm). The C2 carbon attached to boron will show a characteristic broad signal. |
| ¹¹B NMR | A single broad peak in the range of δ 20-30 ppm, characteristic of a trigonal planar arylboronic acid. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z 218.06. |
| Melting Point | A sharp melting point is indicative of high purity. |
Alternative Synthetic Strategies
While lithiation-borylation is a cornerstone method, modern chemistry offers alternative routes that avoid pyrophoric reagents.
-
Transition-Metal-Catalyzed C-H Borylation: This approach uses catalysts, often based on iridium or rhodium, to directly convert the C2-H bond to a C-B bond using a boron source like bis(pinacolato)diboron (B₂pin₂).[6] While powerful, these methods can require expensive catalysts and ligands.
-
Metal-Free Electrophilic Borylation: Certain systems, such as N-heterocyclic carbene boranes activated by iodine, can borylate indoles at the C2 position under metal-free conditions.[7][8][9] These methods often favor the thermodynamic C2 product.
Caption: Comparison of major synthetic routes to C2-borylated indoles.
The lithiation-borylation method remains highly relevant due to its high yield, predictability, excellent regioselectivity, and the low cost of reagents compared to many transition metal catalysts.
Conclusion
The synthesis of this compound via directed lithiation-borylation is a robust and highly effective procedure. The N-methoxycarbonyl group provides the necessary electronic activation and regiochemical control to reliably generate the desired C2-borylated product. This guide has detailed the mechanistic underpinnings, a validated experimental protocol, and the necessary quality control measures for its successful preparation. As a key building block for Suzuki-Miyaura couplings and other advanced transformations, mastery of this synthesis provides chemists with a powerful tool for the construction of complex, indole-containing molecules for pharmaceutical and materials science applications.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Introduction
This compound, with CAS Number 1001162-89-5, is a specialized heterocyclic organoboron compound.[1][2] It belongs to the class of N-protected indole boronic acids, which are pivotal building blocks in modern organic synthesis. The indole moiety is a privileged scaffold, forming the core of numerous natural products and pharmaceutically active molecules.[3] The strategic placement of a boronic acid group at the C2-position, combined with a methoxycarbonyl protecting group on the indole nitrogen, makes this reagent exceptionally valuable for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the compound's core physicochemical properties, validated protocols for its analytical characterization, guidelines for safe handling, and an overview of its primary application in synthetic chemistry. The insights herein are designed to facilitate its effective use in the laboratory and to empower the rational design of novel synthetic pathways.
Section 1: Core Physicochemical Properties
The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. This section summarizes the known characteristics of this compound and discusses the scientific principles behind them.
Table 1: Summary of Physicochemical Identifiers and Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(N-Methoxycarbonyl)indole-2-boronic acid; 1H-Indole-1-carboxylic acid, 2-borono-, 1-methyl ester | [1] |
| CAS Number | 1001162-89-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀BNO₄ | [4] |
| Molecular Weight | 219.00 g/mol | [4] |
| Physical Appearance | White to off-white solid/powder. | Assumed from vendor data. |
| Purity | Typically ≥95% | [1][2][5] |
| Melting Point | Data not publicly available. | |
| Solubility | Soluble in organic solvents like methanol; limited solubility in water is expected. | [6][7] |
| pKa | Data not publicly available. | |
| Partition Coeff. | Data not publicly available. | [1] |
Molecular Structure and Acidity (pKa)
The structure features an indole ring system where the nitrogen atom is protected by a methoxycarbonyl group, and a boronic acid (-B(OH)₂) substituent is located at the C2 position. The boronic acid moiety is a Lewis acid, capable of accepting an electron pair from a Lewis base (like a hydroxide ion), which makes the compound acidic. The pKa of a boronic acid is a critical parameter that governs its reactivity in Suzuki-Miyaura couplings and its ability to form reversible complexes with diols.[8][9] While the specific pKa for this compound is not published, phenylboronic acid has a pKa of approximately 8.7 in water, and this value is heavily influenced by the electronic nature of substituents on the aromatic ring.[8] The electron-withdrawing character of the N-methoxycarbonyl group is expected to influence the acidity of the boronic acid. Experimental determination via potentiometric titration is the standard method for accurately measuring this value.
Solubility
Quantitative solubility data is not available. However, based on the general behavior of similar organoboron compounds, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[6][7] Its solubility in aqueous solutions is likely to be low and pH-dependent, a common characteristic of boronic acids.[9] Low solubility in non-polar solvents like hexanes is anticipated.
Melting Point
The melting point for this specific compound is not reported in the available literature. For a crystalline solid, the melting point is a key indicator of purity. It is best determined experimentally using techniques like Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm, or a standard melting point apparatus.
Section 2: Stability, Storage, and Safe Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.
Chemical Stability and Storage
This compound is reported to be stable under recommended storage conditions.[1][10] However, boronic acids as a class can be susceptible to certain degradation pathways:
-
Oxidative Instability: Boronic acids can undergo oxidation, particularly at physiological pH.[11] While this is a known issue, the electronic properties of this specific molecule may affect its stability.
-
Dehydration: Boronic acids can reversibly dehydrate to form boroxines (cyclic trimers). This is often observed during storage and can be mitigated by keeping the compound in a dry environment.
Recommended Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[1]
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles as described by OSHA or European Standard EN166.[12]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[1]
The following diagram outlines a safe handling workflow for this reagent.
Caption: Safe handling workflow for this compound.
Section 3: Analytical Characterization Protocols
Confirming the identity and purity of a starting material is a prerequisite for reproducible and successful synthetic chemistry. The following are standard, field-proven protocols for the characterization of this compound.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural elucidation and confirmation.
-
Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR confirms the proton environment, ¹³C NMR identifies the carbon skeleton, and ¹¹B NMR is specific for the boron center.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as the acidic -OH protons are typically observable.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:
-
Aromatic region (7.0-8.0 ppm): Multiple signals corresponding to the four protons on the indole benzene ring.
-
Methoxy group (3.8-4.0 ppm): A sharp singlet integrating to three protons.
-
Boronic acid protons (~8.0-10.0 ppm, broad): A broad singlet corresponding to the two -OH protons, which may exchange with residual water in the solvent.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the ten unique carbons, including the ester carbonyl (~160-170 ppm) and the aromatic carbons. The carbon directly attached to the boron atom may show a broad signal or be difficult to observe.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. A single, relatively broad peak is expected, typically in the range of δ 20-30 ppm (referenced to BF₃•OEt₂), characteristic of a trigonal planar boronic acid.
-
Protocol 3.2: High-Performance Liquid Chromatography (HPLC-UV/MS)
-
Objective: To determine the purity of the compound and monitor its consumption during a reaction.
-
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an excellent method for detecting and quantifying impurities. Coupling with a mass spectrometer (MS) provides simultaneous molecular weight information for peak identification.[13]
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7] Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection (UV): Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.
-
Detection (MS): Electrospray Ionization (ESI) in negative mode to detect the [M-H]⁻ ion or complexes.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percent purity. The MS data should confirm the molecular weight of the main peak.
-
Caption: General analytical workflow for purity and identity confirmation by HPLC-UV/MS.
Section 4: Key Applications in Synthetic Chemistry
The primary and most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction .[14] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.[15]
Role in Suzuki-Miyaura Cross-Coupling
-
The Reagent's Function: In this reaction, the indole boronic acid serves as the organoboron nucleophile, which transfers its indole moiety to an electrophile (typically an aryl or vinyl halide/triflate) in the presence of a palladium catalyst and a base.
-
Causality of the N-Protecting Group: The N-methoxycarbonyl group is critical for two reasons. First, it prevents potential side reactions involving the indole N-H proton, which can be acidic and interfere with the catalytic cycle. Second, it modulates the electronic properties of the indole ring, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.
-
Synthetic Value: This reagent allows for the precise and efficient installation of a C2-substituted indole ring into a target molecule. This is a highly sought-after transformation in medicinal chemistry, as this structural motif is common in biologically active compounds.[16]
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly functionalized and valuable reagent for advanced organic synthesis. Its key attributes—a protected indole nitrogen and a reactive boronic acid at the C2-position—make it an ideal coupling partner for the construction of complex, indole-containing molecules. While some physical properties like melting point and pKa require experimental determination, its stability, handling requirements, and analytical profiles are well-understood within the context of related compounds. A thorough understanding of these physicochemical properties, guided by the protocols outlined in this guide, will enable researchers to use this powerful building block with confidence and precision, accelerating innovation in drug discovery and materials science.
References
- 1. aksci.com [aksci.com]
- 2. 1001162-89-5 this compound AKSci 8942DU [aksci.com]
- 3. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-methoxycarbonyl-1H-indol-2-yl)boronic acid | C10H10BNO4 | CID 150987729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. combi-blocks.com [combi-blocks.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mdpi-res.com [mdpi-res.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS: 1001162-89-5): A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of N-Protected Indolylboronic Acids
In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a privileged structure due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the indole core with precision is paramount for tuning the pharmacological properties of lead compounds. (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid has emerged as a highly valuable and versatile building block, primarily serving as a key precursor in palladium-catalyzed cross-coupling reactions.[1]
The strategic placement of the boronic acid moiety at the 2-position of the indole ring, combined with the presence of a methoxycarbonyl protecting group on the nitrogen, offers a unique combination of stability and reactivity. The N-protection is crucial as it prevents side reactions associated with the acidic N-H proton of the indole and enhances the stability of the boronic acid, which can otherwise be prone to decomposition.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1001162-89-5 | [3] |
| Molecular Formula | C₁₀H₁₀BNO₄ | [3] |
| Molecular Weight | 219.00 g/mol | [4] |
| Appearance | White to off-white solid | General observation |
| Purity | Typically ≥95% | [5] |
| Storage | Store long-term in a cool, dry place. Air and moisture sensitive. | [6] |
Handling and Storage Considerations:
N-protected indolylboronic acids, while generally more stable than their unprotected counterparts, are still susceptible to degradation.[6] It is recommended to handle the solid under an inert atmosphere (e.g., nitrogen or argon) and to store it in a tightly sealed container in a refrigerator. Exposure to moisture can lead to hydrolysis of the boronic acid, while air exposure can cause oxidation.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and reliable route involves the initial preparation of 2-bromo-1H-indole, followed by N-protection and a subsequent lithium-halogen exchange and borylation.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Part 1: Synthesis of 2-Bromo-1H-indole
The synthesis of 2-bromo-1H-indole can be achieved through several methods. A common approach involves the direct bromination of indole, although this can sometimes lead to mixtures of products. A more controlled synthesis involves the cyclization of a suitable precursor.[7][8]
Part 2: N-Methoxycarbonylation of 2-Bromo-1H-indole
The protection of the indole nitrogen is a critical step to ensure the success of the subsequent lithium-halogen exchange. The methoxycarbonyl group is introduced by reacting 2-bromo-1H-indole with methyl chloroformate in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-bromo-1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C under an inert atmosphere, add a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the indole N-H, forming the corresponding sodium salt. This activates the nitrogen for subsequent acylation. The low temperature helps to control the exothermicity of the deprotonation.
-
-
Addition of Acylating Agent: After stirring for 30 minutes, slowly add methyl chloroformate (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford methyl 2-bromo-1H-indole-1-carboxylate.
Part 3: Lithium-Halogen Exchange and Borylation
This final step is the core transformation to introduce the boronic acid functionality. It involves a low-temperature lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester.[9][10]
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 2-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous conditions are critical as organolithium reagents are highly reactive towards protic sources. The low temperature of -78 °C is necessary to prevent decomposition of the thermally sensitive 2-lithioindole intermediate.[11]
-
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Causality: n-Butyllithium is a strong base and nucleophile that rapidly undergoes exchange with the bromine atom at the 2-position of the indole. The equilibrium of this reaction favors the formation of the more stable aryllithium species.[12]
-
-
Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
Causality: Triisopropyl borate is an electrophilic boron source. The highly nucleophilic 2-lithioindole attacks the boron atom, forming a boronate complex.
-
-
Hydrolysis and Purification: After stirring for 1-2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[13]
Diagram: Suzuki-Miyaura Coupling Workflow
References
- 1. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. (3-methoxycarbonyl-1H-indol-2-yl)boronic acid | C10H10BNO4 | CID 150987729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Elucidation of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with a boronic acid moiety, these molecules become versatile building blocks, particularly for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides an in-depth, multi-faceted analytical approach to the definitive structure elucidation of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and unambiguous structural confirmation. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule featuring a protected indole ring and a reactive boronic acid group. The precise placement of these functional groups—the methoxycarbonyl on the indole nitrogen (N-1) and the boronic acid at the C-2 position—is critical to its reactivity and utility as a synthetic intermediate. Incorrect structural assignment can lead to failed synthetic campaigns and erroneous structure-activity relationship (SAR) studies.
Therefore, a rigorous and orthogonal analytical workflow is not merely procedural but essential for scientific integrity. This guide details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography to build an unassailable case for the molecule's identity.
The Elucidation Workflow: An Integrated Approach
The confirmation of the molecular structure is not achieved by a single technique but by the convergence of evidence from multiple analytical platforms. Each method provides a unique piece of the puzzle, and together, they form a self-validating system.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Expertise & Experience: The first step in analyzing a newly synthesized compound is to confirm that it has the correct molecular weight and, ideally, the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. For boronic acids, which can be prone to dehydration, forming boroxines (cyclic anhydrides), the choice of ionization technique and solvent system is critical to observe the desired monomeric species.[2]
Experimental Protocol: LC-ESI-TOF MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and water (1:1) with 0.1% formic acid. The acid helps in protonation for positive ion mode detection.
-
Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer.[2]
-
LC Method: A short C18 column is used with a rapid gradient to separate the analyte from potential impurities. A 1-minute run time is often sufficient.[2]
-
MS Parameters:
-
Ionization Mode: ESI, Positive ([M+H]⁺) and Negative ([M-H]⁻) modes.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Acquire data in high-resolution mode (>10,000 FWHM).
-
Data Interpretation
The molecular formula for this compound is C₁₀H₁₀BNO₄.
-
Expected Exact Mass: The monoisotopic mass is calculated to be 219.0703 Da.[3]
-
Observed Ions:
-
In positive mode, the primary ion observed should be [M+H]⁺ at m/z 220.0776.
-
In negative mode, the [M-H]⁻ ion at m/z 218.0624 is expected.
-
-
Trustworthiness: The measured mass should be within 5 ppm of the calculated exact mass to confidently assign the elemental composition. Observation of the characteristic boron isotope pattern provides further definitive evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of experiments (¹H, ¹³C, ¹¹B, and 2D-NMR) provides a complete picture of the atomic connectivity.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as the acidic -OH protons are typically observable and do not exchange as rapidly as in D₂O.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹¹B NMR: A specific boron experiment is crucial for direct observation of the boron atom.[4]
-
2D NMR (COSY, HSQC): If needed for resolving ambiguities in proton or carbon assignments.
-
Data Interpretation
Caption: Correlation of analytical data to molecular structure.
A. ¹H NMR Spectroscopy This technique provides information on the chemical environment and connectivity of protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Indole H4-H7) | 7.2 - 8.0 | m | 4H | Protons on the benzene ring of the indole nucleus. Splitting patterns (dd, td) arise from coupling to neighbors.[5] |
| Aromatic (Indole H3) | ~6.5 - 7.0 | s | 1H | The C3-H proton is a singlet due to the adjacent C2-boron substitution. |
| Methoxy (-OCH₃) | ~3.9 | s | 3H | A characteristic singlet for the methyl ester protons. |
| Boronic Acid (-OH) | 8.0 - 9.0 (broad) | br s | 2H | Acidic protons, often broad. Signal disappears upon D₂O shake. |
B. ¹³C NMR Spectroscopy This confirms the carbon framework of the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Carbonyl (-C =O) | 160 - 165 | Typical chemical shift for an ester/carbamate carbonyl. |
| Aromatic (Indole C4-C7) | 115 - 140 | Six distinct signals for the carbons of the fused benzene ring and C3. |
| Aromatic (Indole C-B) | 125 - 135 (broad) | The carbon attached to boron often shows a broader signal due to quadrupolar relaxation of the boron nucleus. |
| Aromatic (Indole C-N) | ~140 | The bridgehead carbon adjacent to the nitrogen. |
| Methoxy (-OC H₃) | ~53 | Aliphatic carbon of the methyl ester. |
C. ¹¹B NMR Spectroscopy This experiment is essential for direct confirmation of the boronic acid moiety.
-
Rationale: ¹¹B NMR is highly sensitive to the coordination and hybridization state of the boron atom.[4]
-
Expected Result: For a trigonal planar (sp² hybridized) boronic acid, a single, relatively broad peak is expected in the range of δ 25-35 ppm. This distinguishes it from tetracoordinate (sp³ hybridized) boronate esters or salts, which appear significantly upfield (δ 5-15 ppm).[4] This provides authoritative proof of the free boronic acid group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, whose vibrational frequencies serve as molecular fingerprints.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum provides a self-validating checklist for the expected functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Confirmed |
| O-H Stretch | 3500 - 3200 | Strong, Broad | Boronic Acid (-B(OH)₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Indole Ring |
| C=O Stretch | ~1730 | Strong, Sharp | Methoxycarbonyl (-CO₂Me)[6] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Indole Ring |
| B-O Stretch | 1380 - 1310 | Strong | Boronic Acid[7] |
Single-Crystal X-ray Crystallography: The Definitive Structure
Expertise & Experience: While the combination of MS and NMR provides conclusive evidence for the structure in solution, X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular packing.[8][9]
Protocol: Structure Determination
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount.[10] This is often achieved by slow evaporation of a saturated solution of the compound in a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.[10]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion.[10] It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Expected Results and Confirmation
-
Connectivity: The resulting 3D model will explicitly show the methoxycarbonyl group attached to the indole nitrogen (N-1) and the boronic acid group at the C-2 position.
-
Geometry: It will confirm the planarity of the indole ring system and the trigonal planar geometry of the boronic acid moiety.
-
Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding, with the boronic acid -OH groups acting as donors to the carbonyl oxygens of neighboring molecules, often forming dimers or extended networks.[11]
Conclusion: A Triad of Trustworthiness
The structural elucidation of this compound is built on three pillars:
-
Correct Mass and Formula (MS): Establishes the fundamental building blocks.
-
Correct Connectivity (NMR): Assembles the blocks into the correct 2D and 3D solution-state structure.
-
Confirmation of Functional Groups and 3D Solid-State Structure (IR & X-ray): Validates the assembly and provides the highest level of structural certainty.
By systematically applying this multi-technique workflow, researchers can ensure the scientific integrity of their work and build a reliable foundation for subsequent research and development.
References
- 1. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. (3-methoxycarbonyl-1H-indol-2-yl)boronic acid | C10H10BNO4 | CID 150987729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: Sourcing, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its functionalization is a key strategy in the development of new therapeutic agents. Among the various tools for indole modification, indolylboronic acids have emerged as versatile and indispensable reagents.[2] This guide focuses on a particularly valuable derivative, this compound (CAS No. 1001162-89-5), a key building block for accessing complex molecular architectures.[3][4]
The methoxycarbonyl group at the N1 position serves a dual purpose: it activates the indole ring for selective C2-borylation and modulates the electronic properties of the molecule, influencing its reactivity in subsequent cross-coupling reactions. This strategic protecting/activating group makes it a highly sought-after reagent in drug discovery programs targeting a wide range of diseases. This in-depth guide provides a comprehensive overview of its commercial availability, a plausible synthetic route with detailed experimental considerations, and a robust protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Commercial Availability: A Comparative Overview of Suppliers
This compound is available from several commercial suppliers. The choice of vendor often depends on the required purity, quantity, and lead time. Below is a comparative table of prominent suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify purity and characterization data.
| Supplier | Product Number | Purity | Available Quantities | Contact Information |
| AK Scientific, Inc. | 8942DU | ≥95% | 5g, 10g, 25g | --INVALID-LINK-- |
| Lab-Chemicals.Com | - | 95% | Inquire | --INVALID-LINK-- |
| BLD Pharm | P001475378 | 95% | 1g, 5g | Inquire |
| Appchem | AI01090 | Inquire | Inquire | --INVALID-LINK-- |
| Synthonix, Inc. | - | Inquire | Inquire | --INVALID-LINK-- |
| Ambeed | - | Inquire | Inquire | --INVALID-LINK-- |
Storage and Handling: this compound should be stored in a cool, dry place under an inert atmosphere.[3][4] Long-term storage in a freezer at temperatures below -20°C is recommended to prevent degradation.[3]
Synthesis and Purification: A Field-Proven Protocol
While commercially available, an in-house synthesis of this compound can be advantageous for large-scale applications or when specific purity requirements must be met. The following protocol is adapted from established methods for the synthesis of indolylboronic acids.[2]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 1-(Methoxycarbonyl)-1H-indole
-
Reaction Setup: To a solution of indole (1.0 equiv) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Acylation: Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.1 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound
-
Lithiation: Dissolve 1-(Methoxycarbonyl)-1H-indole (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Hydrolysis: Extract the mixture with ethyl acetate. Combine the organic layers and wash with a 1 M solution of hydrochloric acid to hydrolyze the pinacol ester.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Expected NMR Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxycarbonyl group protons, and the B(OH)₂ protons. The indole protons will appear in the aromatic region (typically between 7.0 and 8.0 ppm). The methyl protons of the methoxycarbonyl group will appear as a singlet further upfield. The boronic acid protons are often broad and may exchange with residual water in the NMR solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the indole ring carbons, with the C2 carbon bearing the boronic acid group appearing at a characteristic chemical shift. The carbonyl carbon of the methoxycarbonyl group will also be present in the spectrum.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 2-arylindoles, which are important motifs in many biologically active compounds.[1][5]
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a suitable base such as potassium carbonate (2.0-3.0 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 1-5 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio by volume).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-arylindole derivative.
Causality Behind Experimental Choices:
-
Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[7]
-
Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle through oxidative addition to the aryl halide. The choice of ligands on the palladium can significantly impact the reaction's efficiency.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis and drug discovery. Its commercial availability and the reliable synthetic protocols for its preparation make it an accessible tool for researchers. The robust nature of its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex 2-arylindole derivatives, paving the way for the discovery of novel therapeutic agents. This guide provides the necessary technical information for scientists to confidently source, synthesize, and utilize this valuable reagent in their research endeavors.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 1001162-89-5 this compound AKSci 8942DU [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
The N-Methoxycarbonyl Group: A Strategic Lever in Indole Chemistry for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making its selective functionalization a critical endeavor in modern organic synthesis.[1][2] The strategic use of N-protecting groups is paramount in modulating the reactivity of the indole ring and directing the course of chemical transformations. Among the arsenal of available protecting groups, the N-methoxycarbonyl group (N-CO₂Me) offers a unique balance of electronic modification, stability, and synthetic versatility. This in-depth technical guide provides a comprehensive exploration of the reactivity of N-methoxycarbonyl protected indoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis and stability of these compounds, their behavior in key synthetic transformations including electrophilic substitution, directed metalation, and cycloaddition reactions, and conclude with reliable protocols for their deprotection. This guide aims to equip the reader with the knowledge to strategically employ the N-methoxycarbonyl group to achieve desired synthetic outcomes in complex molecular architectures.
Introduction: The Strategic Role of the N-Methoxycarbonyl Protecting Group
The indole ring, with its electron-rich pyrrole moiety, is highly susceptible to electrophilic attack, primarily at the C3 position.[3] While this inherent reactivity is synthetically useful, it can also lead to undesired side reactions and a lack of regiocontrol. N-protection serves a dual purpose: it shields the N-H proton, preventing its interference in basic or organometallic reactions, and it electronically modifies the indole nucleus, thereby influencing its reactivity and regioselectivity.[4]
The N-methoxycarbonyl group, a carbamate, acts as an electron-withdrawing group, which has several important consequences:
-
Decreased Nucleophilicity: The overall electron density of the indole ring is reduced, making it less reactive towards electrophiles compared to N-unsubstituted or N-alkyl indoles. This can be advantageous in preventing unwanted side reactions.[3]
-
Enhanced Stability: The deactivation of the ring increases its stability towards oxidative degradation and acidic conditions, under which unprotected indoles can be prone to polymerization or decomposition.[2]
-
Modified Regioselectivity: While electrophilic substitution still predominantly occurs at C3, the electronic perturbation can influence the outcome of other reactions, such as lithiation.
-
Directing Group Potential: The carbonyl oxygen of the methoxycarbonyl group can act as a Lewis basic site, enabling its participation in directed metalation reactions.
This guide will explore these facets in detail, providing a practical framework for the application of N-methoxycarbonyl indoles in synthesis.
Synthesis and Stability of N-Methoxycarbonyl Indoles
The preparation of N-methoxycarbonyl indoles is typically straightforward and high-yielding. The most common method involves the acylation of the indole nitrogen with methyl chloroformate or a related reagent.
General Protocol for N-Methoxycarbonylation of Indole
Reaction:
Step-by-Step Methodology:
-
Deprotonation: To a solution of indole (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Acylation: Add methyl chloroformate (1.1-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole N-H without competing side reactions.
-
Anhydrous conditions are essential as both NaH and methyl chloroformate react with water.
-
Performing the reaction at low temperature helps to control the exothermicity of the acylation step.
A greener alternative to this method involves the use of dimethyl carbonate (DMC) in the presence of an ionic liquid catalyst, which avoids the use of toxic and corrosive reagents like methyl chloroformate.[5]
Stability Profile
N-methoxycarbonyl indoles exhibit enhanced stability compared to their N-H counterparts.
-
Acidic Conditions: The electron-withdrawing nature of the methoxycarbonyl group reduces the susceptibility of the indole ring to protonation and subsequent acid-catalyzed degradation.[2] However, strong acidic conditions can still lead to decomposition over extended periods.
-
Basic Conditions: The carbamate linkage is susceptible to hydrolysis under strong basic conditions, which is the basis for its removal (see Section 6). It is generally stable to milder bases used in many organic transformations.
-
Oxidative Conditions: The reduced electron density of the indole nucleus imparts a greater resistance to oxidation compared to N-alkyl or N-H indoles.[2]
Electrophilic Substitution Reactions: A Modulated Reactivity
The N-methoxycarbonyl group attenuates the reactivity of the indole ring towards electrophiles. While reactions may require slightly more forcing conditions, the substitution pattern generally remains consistent with that of other indoles, with a strong preference for the C3 position.
Friedel-Crafts Acylation
Friedel-Crafts acylation provides a direct method for the introduction of an acyl group at the C3 position of the indole nucleus, furnishing valuable 3-acylindole intermediates.[1] For N-methoxycarbonyl indole, a Lewis acid catalyst is typically required to activate the acylating agent.
General Protocol for Friedel-Crafts Acylation of 1-(Methoxycarbonyl)-1H-indole:
-
Complex Formation: In a flame-dried flask under an inert atmosphere, suspend a Lewis acid such as aluminum chloride (AlCl₃, 1.1-1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the Lewis acid suspension to form the acylium ion precursor.
-
Substrate Addition: Add a solution of 1-(methoxycarbonyl)-1H-indole (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture carefully onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complexes.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by column chromatography.
Table 1: Representative Friedel-Crafts Acylation of 1-(Methoxycarbonyl)-1H-indole
| Acylating Agent | Lewis Acid | Solvent | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | DCM | 4 | ~85 | Adapted from[6] |
| Benzoyl Chloride | AlCl₃ | DCE | 6 | ~80 | Adapted from[1] |
Causality and Insights:
-
The choice of Lewis acid and solvent can significantly impact the reaction outcome. While AlCl₃ is common, other Lewis acids like SnCl₄ or TiCl₄ can also be employed, sometimes offering milder conditions.[1]
-
The deactivating effect of the N-methoxycarbonyl group means that the reaction may be slower than with N-H or N-alkyl indoles, but it also helps to prevent side reactions such as diacylation.
Mechanism of Friedel-Crafts Acylation
References
- 1. Bioinspired Total Synthesis of Polycyclic Natural Products [jstage.jst.go.jp]
- 2. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.org [mdpi.org]
- 5. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]
Methodological & Application
Application Notes & Protocols for Suzuki-Miyaura Coupling with (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the C-C bond formation necessary to synthesize complex biaryl molecules containing this motif.[1][2] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the successful application of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of coupling heteroaromatic boronic acids, provide detailed, field-proven protocols, and offer a systematic approach to reaction optimization and troubleshooting.
Core Concepts & Mechanistic Insights for Indole-2-Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its mild conditions and broad functional group tolerance.[3][4] The catalytic cycle, shown below, involves three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]
The Catalytic Cycle: A Visual Overview
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Critical Challenge: Protodeboronation
While powerful, the Suzuki-Miyaura coupling of heteroaromatic boronic acids, particularly 2-substituted indoles, is often plagued by a significant side reaction: protodeboronation . This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the parent indole (1-methoxycarbonyl-1H-indole in this case) and reducing the yield of the desired biaryl product.[6]
The propensity for protodeboronation is highly dependent on the reaction pH and the structure of the boronic acid.[7][8] For many heteroaromatic boronic acids, this undesired reaction can occur under both acidic and basic conditions.[6] The N-methoxycarbonyl group on our substrate provides protection for the acidic N-H proton, which can otherwise interfere with catalytic activity.[9] However, the electron-rich nature of the indole ring and the position of the boron at C-2 make it susceptible to electrophilic cleavage.
Mitigation Strategy: The key to a successful coupling is to ensure that the rate of transmetalation in the productive catalytic cycle is significantly faster than the rate of protodeboronation. This is achieved through careful selection of the catalyst, ligand, base, and solvent system. Modern, bulky, electron-rich phosphine ligands are particularly effective as they accelerate both the oxidative addition and reductive elimination steps, leading to faster catalyst turnover and minimizing the time the boronic acid is exposed to conditions that favor its decomposition.[10]
Experimental Design: Rationale-Driven Component Selection
A successful protocol is a self-validating system. The choices below are designed to maximize the rate of the desired coupling while suppressing known side reactions.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Aryl Halide Partner | Aryl Bromide or Iodide | Reactivity generally follows the order I > Br >> Cl.[3] Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides may require more specialized, highly active catalyst systems.[11] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos-Pd-G3 | While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems often provide superior results for challenging substrates. Using a simple salt like Pd(OAc)₂ with a specific ligand allows for precise control. Advanced, well-defined precatalysts offer excellent air stability and generate the active Pd(0) species reliably.[9][10] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | This is a critical choice. Bulky, electron-rich monophosphine ligands (the "Buchwald ligands") are highly effective for heteroaromatic couplings.[3][5] They promote rapid oxidative addition and reductive elimination, accelerating the catalytic cycle to outcompete protodeboronation.[10] |
| Base | K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid, forming the more nucleophilic boronate species for transmetalation.[12][13] For sensitive heteroaromatic boronic acids, a moderately strong base like K₃PO₄ is often ideal. It is effective in promoting the reaction without being overly harsh, which could accelerate boronic acid decomposition.[9] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A biphasic system is common.[3] The organic solvent (e.g., dioxane) dissolves the aryl halide and catalyst, while a small amount of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[4] The solvent mixture must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | The reaction typically requires heating to achieve a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system used. Monitoring the reaction is key to avoid thermal decomposition of starting materials or products. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Degas this mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. Using a syringe, add the degassed solvent to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the limiting aryl bromide.[4]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14][15] Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) to check for the consumption of the aryl bromide.
-
Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[16]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.
Troubleshooting Workflow
Figure 2: A decision-tree for troubleshooting common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Oxygen contamination can deactivate the Pd(0) species. 2. Poor Quality Reagents: The boronic acid may have decomposed during storage; the base may be hydrated. | 1. Ensure all solvents are rigorously degassed. Use a new bottle of catalyst/ligand. Consider using a more air-stable precatalyst. 2. Use a fresh batch of boronic acid. Dry the base (e.g., K₃PO₄) in an oven before use. |
| Protodeboronation Product Observed | The rate of protodeboronation is competitive with or faster than the rate of transmetalation. | 1. Switch to a more active ligand: Use a bulkier, more electron-rich ligand like XPhos to accelerate the catalytic cycle.[10] 2. Change the base: Switch to Cs₂CO₃, which can sometimes accelerate transmetalation. 3. Lower the temperature: This may slow the decomposition pathway more than the desired reaction. |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[17] | Improve degassing procedures for all solvents and ensure the reaction is maintained under a strict inert atmosphere. Using a well-defined Pd(0) precatalyst can minimize the presence of extraneous Pd(II). |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. | Optimize the reaction to go to full conversion, simplifying the crude mixture. Adjust the column chromatography conditions (try different solvent systems or use a gradient elution). Recrystallization may also be an effective purification method for solid products.[16][18] |
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. vapourtec.com [vapourtec.com]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. home.sandiego.edu [home.sandiego.edu]
The Strategic Synthesis of 2-Arylindoles: A Detailed Protocol for C-C Bond Formation Using (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid
Introduction: The Significance of the 2-Arylindole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1][2] This structural motif is present in a vast array of biologically active molecules, making it a focal point in the development of novel therapeutics.[3][4][5] A particularly promising subset of this class is the 2-arylindoles, which exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties.[4][6] The efficient construction of the C-C bond between the indole C2 position and an aryl group is therefore a critical endeavor for researchers in drug development.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging such carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[7][8] This guide provides a detailed protocol for the application of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in the Suzuki-Miyaura reaction, a key building block for the synthesis of a diverse range of 2-arylindoles.
The N-methoxycarbonyl protecting group on the indole nitrogen serves a dual purpose: it modulates the electronic properties of the indole ring and can prevent undesired side reactions, often leading to cleaner reaction profiles and higher yields. This protocol is designed to be a self-validating system, offering researchers a reliable and reproducible method for accessing this important class of compounds.
Core Reagent Profile: this compound
| Property | Value |
| CAS Number | 1001162-89-5 |
| Molecular Formula | C₁₀H₁₀BNO₄ |
| Molecular Weight | 219.00 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically ≥95% |
| Storage | Store long-term in a cool, dry place.[9] |
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a 2-Arylindole Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Equipment
-
This compound (1.0 equiv.)
-
Aryl bromide (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane/H₂O mixture, 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Rationale: The use of a slight excess of the aryl bromide can help drive the reaction to completion. The choice of catalyst and base is crucial and may require optimization for different substrates.[11]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[12]
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C) for the required time (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating is generally required to achieve a reasonable reaction rate. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Rationale: The aqueous workup removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylindole product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst. |
| Insufficiently degassed solvent. | Ensure thorough degassing of the solvent by sparging with an inert gas or freeze-pump-thaw cycles. | |
| Poor choice of base or solvent. | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve inert atmosphere techniques. |
| High reaction temperature. | Lower the reaction temperature. | |
| Protodeborylation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high quality. Consider using the boronic ester form of the reagent.[13] |
Applications and Representative Data
The protocol described above is a versatile method for the synthesis of a wide range of 2-arylindoles, which are valuable intermediates in the synthesis of pharmacologically active compounds.
| Aryl Bromide | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-1-(methoxycarbonyl)-1H-indole | 80-95 | Electron-rich aryl bromides are generally good coupling partners. |
| 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-1-(methoxycarbonyl)-1H-indole | 75-90 | Electron-withdrawing groups are well-tolerated. |
| 3-Bromopyridine | 2-(Pyridin-3-yl)-1-(methoxycarbonyl)-1H-indole | 60-85 | Heteroaryl bromides can be successfully coupled, though yields may be slightly lower. |
| 1-Bromo-2-fluorobenzene | 2-(2-Fluorophenyl)-1-(methoxycarbonyl)-1H-indole | 70-90 | Steric hindrance near the coupling site can influence reaction efficiency. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and reliable method for the synthesis of 2-arylindoles. The protocol detailed herein, grounded in established mechanistic principles, provides researchers and drug development professionals with a practical guide to access these valuable molecular scaffolds. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is critical for achieving high yields and minimizing side reactions. This methodology represents a key enabling technology in the ongoing quest for novel therapeutic agents.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. youtube.com [youtube.com]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid | 848357-46-0 [sigmaaldrich.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. 1001162-89-5 this compound AKSci 8942DU [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid for the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Indole Scaffold in Kinase Drug Discovery
Protein kinases, which constitute a significant portion of the druggable genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and motility.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3][4]
Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold."[1][2][5] Its structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases.[2] Synthetic indole derivatives like Sunitinib have demonstrated significant clinical success, validating the scaffold's utility.[3] The functionalization of the indole core is therefore a critical strategy for modulating inhibitor potency, selectivity, and pharmacokinetic profiles.[5]
This guide focuses on (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid , a versatile and strategic building block for the synthesis of 2-substituted indole-based kinase inhibitors. The boronic acid moiety at the C-2 position serves as an exceptionally powerful handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[6][7] This enables the efficient construction of carbon-carbon bonds, linking the indole core to a diverse array of aryl and heteroaryl fragments commonly found in potent kinase inhibitors. The N-methoxycarbonyl group provides protection to the indole nitrogen, preventing unwanted side reactions and directing regioselectivity, while offering a potential site for later-stage modification or deprotection.
Compound Properties and Handling
A precise understanding of the reagent's physicochemical properties is fundamental to its successful application and storage.
| Property | Value |
| CAS Number | 444654-21-9 |
| Molecular Formula | C₁₀H₁₀BNO₄ |
| Molecular Weight | 219.00 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically >95% |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen) |
Handling Guidelines:
-
Safety: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Stability: Boronic acids can be susceptible to dehydration (forming boroxines) and protodeborylation. Store the compound in a tightly sealed container in a refrigerator and under an inert atmosphere to maximize shelf life.
-
Moisture Sensitivity: While generally more stable than organometallic reagents, minimizing exposure to moisture is good practice, especially when setting up anhydrous reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in medicinal chemistry is its application in the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds, making it an indispensable tool in drug discovery for assembling complex molecular architectures.[10][11]
Causality Behind the Method: The reaction involves a palladium catalyst that cycles through oxidative addition, transmetalation, and reductive elimination steps. The boronic acid, activated by a base, transfers its organic substituent to the palladium center (transmetalation), which then couples with the organic group from an aryl or vinyl halide. This process is highly efficient for linking the electron-rich indole scaffold to various heteroaromatic systems (e.g., pyrimidines, pyridines, quinazolines) that are known to interact with the hinge region of kinase active sites.[10][12]
General Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical experimental workflow for synthesizing a 2-aryl-indole scaffold, a common core in kinase inhibitors, using the Suzuki-Miyaura coupling.
Caption: General workflow for Suzuki-Miyaura coupling and inhibitor development.
Detailed Experimental Protocol
This protocol provides a robust, general methodology that can be adapted for coupling this compound with various (hetero)aryl halides.
Objective: To synthesize a 2-aryl-1H-indole derivative as a potential kinase inhibitor precursor.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., 2-chloro-4-aminopyrimidine) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
Base (e.g., K₂CO₃ or Na₂CO₃, anhydrous) (2.5 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Rationale: Combining the solid reagents first is efficient. A flame-dried flask ensures an anhydrous environment at the start, which is critical for catalyst stability and preventing premature decomposition of the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) via syringe. The solvent should be degassed beforehand by bubbling an inert gas through it for 20-30 minutes.
-
Rationale: Degassing the solvent removes dissolved oxygen. The water in the solvent system is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Rationale: This temperature range is typically sufficient to drive the reaction to completion for most substrates without causing significant thermal degradation.
-
-
Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Rationale: Active monitoring prevents unnecessary heating, which can lead to side reactions, and confirms the formation of the desired product mass.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x volume of the aqueous layer).
-
Rationale: This step removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography is essential for removing the residual catalyst, unreacted starting materials, and any homocoupled byproducts to yield the pure compound.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Targeting Specific Kinase Families
The 2-substituted indole scaffold synthesized via this methodology is a core feature in inhibitors targeting a wide range of kinases crucial to cancer pathology.[14] These include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as cytoplasmic kinases such as CDKs and SRC.[1][5][15]
Representative Indole-Based Kinase Inhibitors and Activity
The table below summarizes the activity of representative kinase inhibitors featuring a 2-substituted indole or azaindole core, demonstrating the scaffold's potential. The use of this compound provides a direct synthetic route to analogues of these structures.
| Target Kinase(s) | Scaffold Example | Reported IC₅₀ | Reference |
| c-Met | 3-(Pyridin-2-yl)-7-azaindole | 2 nM | [12] |
| EGFR / SRC | N-(4-((2-(1H-indol-2-yl)pyrimidin-4-yl)amino)phenyl)acrylamide | EGFR: 1.026 µM, SRC: 0.002 µM | [15] |
| Checkpoint Kinase 1 (Chk1) | 5,7-dihydroxy-6-(phenylamino)-1H-carbazole | 14 nM | [12] |
| Rho Kinase (ROCK) | 4-(Thiazol-2-yl)-7-azaindole derivative | < 10 nM | [16] |
| Interleukin-2 Inducible T-cell Kinase (ITK) | Indolylindazole derivative | < 10 nM (cellular EC₅₀) | [17] |
Biological Context: EGFR Signaling Pathway
Inhibitors derived from this compound frequently target key signaling nodes like the Epidermal Growth Factor Receptor (EGFR). Upon activation, EGFR initiates downstream cascades that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways. Blocking the ATP-binding site of EGFR with a small molecule inhibitor effectively shuts down these oncogenic signals.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 15. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of N-Protected Indole Boronic Acids in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals. Its functionalization is therefore a critical task in drug discovery and development. Indolylboronic acids have emerged as exceptionally versatile and indispensable building blocks for this purpose, primarily through their application in palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides an in-depth exploration of the synthesis and application of N-protected indole boronic acids. We delve into the critical rationale for nitrogen protection, provide detailed, field-proven protocols for their synthesis and subsequent use in Suzuki-Miyaura coupling, and illustrate their strategic importance in constructing complex molecular architectures for pharmaceutical intermediates.
The Indole Nucleus: A Cornerstone of Modern Pharmaceuticals
The indole heterocycle is a recurring motif in a vast array of biologically active molecules, from naturally occurring compounds like serotonin and melatonin to synthetic drugs that treat a spectrum of diseases.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. Consequently, methods for the selective and efficient elaboration of the indole core are of paramount importance to the pharmaceutical industry.
While classical methods like the Fischer and Bartoli indole syntheses are powerful for creating the initial ring system, post-synthesis functionalization is often required to build molecular complexity.[1][4][5] Among the modern synthetic tools available, the use of indolylboronic acids in Suzuki-Miyaura cross-coupling reactions has become a method of choice for forming new carbon-carbon bonds at specific positions on the indole ring.[1][6] These reagents are generally stable, non-toxic, and readily available, making them ideal for drug development pipelines.[3][7]
The Causality of N-Protection: Ensuring Robust and High-Yielding Couplings
A critical consideration when working with indole derivatives in transition-metal-catalyzed reactions is the reactivity of the indole N-H proton. The acidic nature of this proton (pKa ≈ 17 in DMSO) presents a significant challenge in reactions that employ bases, such as the Suzuki-Miyaura coupling.
Why is N-Protection Necessary?
-
Preventing Catalyst Inhibition: The unprotected indole nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of unreactive complexes. This is particularly problematic for nitrogen-rich heterocycles.[8]
-
Avoiding Base-Mediated Side Reactions: The N-H proton can be deprotonated by the base required for the Suzuki coupling catalytic cycle. This can lead to competitive N-arylation, reduced yields of the desired C-C coupled product, and a more complex product mixture that complicates purification.
-
Improving Solubility and Handling: N-protection often improves the solubility of indole intermediates in common organic solvents and can lead to more crystalline, easier-to-handle materials.
-
Directing Regioselectivity: In some synthetic routes, particularly lithiation, the protecting group can influence the regioselectivity of subsequent functionalization.
The choice of protecting group is a strategic decision based on the overall synthetic plan, considering its stability to reaction conditions and the orthogonality of its removal.
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Key Characteristics |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Boc₂O, DMAP | Strong Acid (TFA, HCl) | Widely used; stable to many coupling conditions; easily removed under acidic conditions.[9] |
| Tosyl (Ts) | -SO₂C₆H₄CH₃ | TsCl, Base (e.g., NaH) | Strong reducing agents (e.g., Mg/MeOH) or harsh base. | Very robust; strongly electron-withdrawing, which deactivates the indole ring to some extent but can improve stability in certain reactions.[10] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | -CH₂OCH₂CH₂Si(CH₃)₃ | SEMCl, Base (e.g., NaH) | Fluoride sources (e.g., TBAF) or acid. | Cleaved under specific, mild conditions, offering good orthogonality. |
For most Suzuki-Miyaura applications, the Boc group offers an excellent balance of stability and ease of removal, making it a frequent choice in pharmaceutical research.
Synthesis of N-Protected Indole Boronic Acids: Experimental Protocols
The traditional and most reliable method for synthesizing indole boronic acids involves a halogen-metal exchange followed by quenching with a borate ester.
Protocol 1: Synthesis of N-Boc-indole-5-boronic acid via Lithiation-Borylation
This protocol details the synthesis from commercially available 5-bromo-1H-indole.
Step A: N-Protection of 5-Bromo-1H-indole
-
Reagents & Materials:
Reagent Formula MW Amount Moles 5-Bromo-1H-indole C₈H₆BrN 196.04 5.00 g 25.5 mmol Di-tert-butyl dicarbonate (Boc₂O) C₁₀H₁₈O₅ 218.25 6.68 g 30.6 mmol 4-(Dimethylamino)pyridine (DMAP) C₇H₁₀N₂ 122.17 312 mg 2.55 mmol | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
-
Procedure:
-
To a 250 mL round-bottom flask, add 5-bromo-1H-indole (5.00 g) and DMAP (312 mg).
-
Dissolve the solids in DCM (100 mL).
-
Add Boc₂O (6.68 g) to the solution at room temperature. The reaction is typically accompanied by gas evolution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% EtOAc/Hexanes).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-5-bromoindole as a solid, which is typically used in the next step without further purification.
-
Step B: Lithiation and Borylation
-
Reagents & Materials:
Reagent Formula MW Amount Moles N-Boc-5-bromoindole C₁₃H₁₄BrNO₂ 296.16 7.55 g 25.5 mmol Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 120 mL - n-Butyllithium (n-BuLi) C₄H₉Li 64.06 11.2 mL (2.5 M in hexanes) 28.1 mmol | Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 7.0 mL | 30.6 mmol |
-
Procedure:
-
CRITICAL: This reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
Add N-Boc-5-bromoindole (7.55 g) to a 500 mL 3-neck flask and dissolve in anhydrous THF (120 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (11.2 mL of a 2.5 M solution) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 45 minutes.
-
Add triisopropyl borate (7.0 mL) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding 75 mL of 1 M HCl. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield N-Boc-indole-5-boronic acid as a white to off-white solid.
-
Application in Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The N-protected indole boronic acid is now ready to be used as a coupling partner to construct biaryl or heteroaryl-indole structures, which are common motifs in kinase inhibitors and other targeted therapies.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of N-Boc-indole-5-boronic acid with 4-bromopyridine hydrochloride, a common building block.
-
Reagents & Materials:
Reagent Formula MW Amount Moles N-Boc-indole-5-boronic acid C₁₃H₁₅BNO₄ 261.07 500 mg 1.92 mmol 4-Bromopyridine hydrochloride C₅H₅BrClN 194.46 336 mg 1.73 mmol Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 1155.56 100 mg 0.086 mmol (5 mol%) Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 955 mg 6.92 mmol 1,4-Dioxane C₄H₈O₂ 88.11 15 mL - | Water | H₂O | 18.02 | 5 mL | - |
-
Procedure:
-
To a 50 mL Schlenk flask, add N-Boc-indole-5-boronic acid (500 mg), 4-bromopyridine hydrochloride (336 mg), Pd(PPh₃)₄ (100 mg), and K₂CO₃ (955 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours).
-
Monitor the reaction by LC-MS or TLC for the disappearance of the starting materials.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product, tert-butyl 5-(pyridin-4-yl)-1H-indole-1-carboxylate.
-
Visualizing the Chemistry: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
The mechanism is a well-established three-step cycle involving the palladium catalyst. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[11][12][13]
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki-Miyaura Coupling
This flowchart provides a visual guide to the practical steps outlined in Protocol 2.
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Conclusion and Future Perspective
N-protected indole boronic acids are not merely synthetic curiosities; they are enabling tools that have fundamentally streamlined the synthesis of complex pharmaceutical intermediates. By mitigating the problematic reactivity of the indole N-H, these reagents ensure high-yielding, clean, and predictable outcomes in Suzuki-Miyaura cross-coupling reactions. The protocols described herein represent robust and scalable methods applicable to a wide range of substrates in a drug discovery setting. As the demand for novel, intricately substituted indole-based therapeutics continues to grow, the strategic application of these versatile building blocks will remain a cornerstone of modern medicinal chemistry.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Solvent effects on Suzuki reactions with (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Topic: Solvent Effects on Suzuki Reactions with (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Indole scaffolds are privileged structures in medicinal chemistry, and their functionalization is of paramount importance.[2] This document provides a detailed guide on the strategic selection of solvents for the Suzuki-Miyaura coupling of this compound. We delve into the mechanistic implications of solvent choice, addressing the unique challenges posed by heteroaryl boronic acids, such as catalyst inhibition and protodeboronation.[3] This guide offers a comparative analysis of common solvent systems, detailed experimental protocols for reaction screening and optimization, and troubleshooting advice to empower researchers in drug discovery and development.
Part 1: The Suzuki-Miyaura Reaction - A Mechanistic Perspective
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the smooth operation of its catalytic cycle. The reaction mechanism is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The solvent's role is not passive; it actively influences the rate and efficiency of each of these steps.[5]
-
Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-rich ligands on the palladium catalyst promote this step.[6]
-
Transmetalation : This is often the rate-determining step and is highly sensitive to the reaction environment. The organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8] The solvent must facilitate the interaction between the often-aqueous base phase and the organic-soluble catalyst complex.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Part 2: The Critical Role of the Solvent System
Solvents are known to strongly influence the outcome of palladium-catalyzed cross-coupling reactions.[5] Their impact extends beyond simple solubilization and can dictate reaction selectivity, rate, and yield. The selection of an appropriate solvent is therefore a critical parameter for optimization.
-
Solubility : The solvent system must adequately dissolve the aryl halide, the boronic acid, the palladium catalyst, and the ligand. For many Suzuki reactions, a biphasic system, typically an organic solvent with water, is employed.[6] Water is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), which is necessary to activate the boronic acid for transmetalation.[4]
-
Influence on Transmetalation : This step is a complex equilibrium. The solvent polarity can stabilize charged intermediates and transition states.[5][9] Two primary pathways for transmetalation are debated: reaction of an arylpalladium halide with a boronate anion, or reaction of an arylpalladium hydroxide complex with the neutral boronic acid.[8][10][11] The solvent composition (especially the presence of water) and the base strength determine which pathway is dominant.
-
Catalyst Stability : The solvent can stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black, a common cause of catalyst death.[12] Coordinating solvents like THF or dioxane can fulfill this role.
-
Modulation of Side Reactions : The primary side reaction for heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source.[3] While often associated with protic solvents or excess water, this can also occur in seemingly aprotic systems if moisture is present. The choice of solvent and base can mitigate this undesired pathway.
Part 3: Specific Challenges with this compound
Indole-2-boronic acids present a unique set of challenges in Suzuki-Miyaura couplings.
-
Protodeboronation : The C2-position of the indole ring is electron-rich, which can make the C-B bond susceptible to cleavage, especially under acidic or strongly basic aqueous conditions. The N-methoxycarbonyl group is an electron-withdrawing group that helps to stabilize the boronic acid, but the risk remains.
-
Catalyst Inhibition : The Lewis basic nitrogen atom of the indole ring can coordinate to the palladium catalyst, leading to deactivation.[3] While the N-protecting group mitigates this, strong coordination can still hinder the catalytic cycle. This is a well-known issue for nitrogen-containing heterocycles.[3][13]
Part 4: Comparative Analysis of Solvent Systems
The optimal solvent is substrate-dependent, and screening is often necessary. However, based on established principles, we can predict the general behavior of common solvent systems for the coupling of this compound.
| Solvent System | Typical Ratio (v/v) | Temp (°C) | Pros | Cons & Considerations |
| Dioxane / H₂O | 4:1 to 10:1 | 80-100 | Excellent general-purpose system; good solubility for a wide range of substrates and catalysts.[14] | Dioxane has a high freezing point (11.8 °C) and is a suspected carcinogen. Must be peroxide-free. |
| THF / H₂O | 4:1 to 10:1 | 65-80 | Lower boiling point than dioxane, useful for heat-sensitive substrates. Good solubilizing properties.[6] | Lower reaction temperatures may require longer reaction times or more active catalysts. Must be peroxide-free. |
| Toluene / H₂O | 10:1 | 80-110 | Non-coordinating solvent, can sometimes improve yields by minimizing catalyst inhibition. Good for higher temperatures.[4] | Poor solubility for many inorganic bases, requiring vigorous stirring. The reaction is often heterogeneous. |
| DMF or DMAc / H₂O | 10:1 | 80-120 | High polarity provides excellent solubility for polar substrates and salts. | Can promote catalyst decomposition at high temperatures. Difficult to remove during workup. May alter selectivity in some cases.[5][15] |
| 2-Propanol / H₂O | 4:1 to 10:1 | 80-90 | Can be a good alternative when other solvents fail; may improve solubility and reaction rates.[5] | Increased risk of protodeboronation due to the protic nature of the alcohol. |
Part 5: Experimental Protocols
Safety Precaution : Palladium catalysts and phosphine ligands can be air-sensitive once activated. All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[16][17] Solvents should be properly degassed before use.
Protocol 1: General Procedure for Solvent Screening
This protocol allows for the parallel evaluation of different solvent systems to identify the optimal conditions for a specific aryl halide coupling partner.
-
Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ at 3 mol % or Pd₂(dba)₃ at 1.5 mol % with a suitable ligand like SPhos at 3.5 mol %).
-
Inerting : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition : Prepare the desired solvent/water mixture (e.g., Dioxane/H₂O 5:1). Degas the mixture thoroughly by sparging with an inert gas for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction vial to achieve a final concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction : Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting starting material is consumed.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Recommended Procedure
Based on general reactivity trends for heteroaryl boronic acids, the following conditions serve as a robust starting point.
-
Reactants :
-
Aryl Bromide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
-
Catalyst System :
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol %)
-
SPhos (0.035 mmol, 3.5 mol %)
-
-
Base :
-
K₃PO₄ (2.5 mmol, 2.5 eq.)
-
-
Solvent :
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed.
-
-
Procedure :
-
Combine the aryl bromide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos in an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform the aqueous workup and purification as described in Protocol 1.
-
Part 6: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination, impure reagents.[18] 2. Low Temperature. 3. Ineffective Base/Solvent combination. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a fresh bottle of catalyst/ligand. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative bases (Cs₂CO₃, K₂CO₃) and solvent systems from the table above. |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high. 3. Base is too strong or hydrolytically unstable. | 1. Use anhydrous solvents and dry the base before use. Reduce the water content in the solvent mixture (e.g., from 4:1 to 10:1). 2. Lower the reaction temperature. 3. Switch to a milder base like K₂CO₃ or KF. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[19] 2. Slow oxidative addition step compared to boronic acid reactivity. | 1. Improve the degassing procedure for solvents and ensure a tight seal on the reaction vessel. 2. Use a more active catalyst/ligand system to accelerate the oxidative addition step. |
| Formation of Palladium Black | 1. Catalyst decomposition due to high temperature or oxygen. 2. Ligand degradation. | 1. Lower the reaction temperature. Ensure the system is strictly anaerobic. 2. Add a slight excess of the phosphine ligand (e.g., increase from 3.5 mol % to 4.5 mol %). |
Conclusion
The solvent system is a pivotal variable in the Suzuki-Miyaura coupling of this compound. While biphasic mixtures such as dioxane/water or THF/water provide reliable and versatile starting points, a systematic screening approach is the most effective strategy for optimizing reaction outcomes. By understanding the mechanistic role of the solvent and anticipating potential side reactions like protodeboronation, researchers can successfully synthesize complex indole-containing biaryls, accelerating the development of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Application Note: Streamlining the Synthesis of Biaryl Indoles via Suzuki-Miyaura Coupling with (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biaryl indole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis, however, often presents challenges. This application note provides an in-depth guide to a robust and efficient method for constructing 2-aryl indoles using the Suzuki-Miyaura cross-coupling reaction. We focus on the utility of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a highly effective and stable coupling partner. This document details the mechanistic underpinnings, provides a validated, step-by-step protocol, offers guidance on reaction optimization, and includes a comprehensive troubleshooting section to empower researchers in synthesizing these valuable compounds for drug discovery and development.
Introduction: The Significance of Biaryl Indoles and the Suzuki-Miyaura Reaction
Biaryl structures are prevalent in a significant percentage of known drugs, acting as crucial components in anticancer, anti-inflammatory, and antiviral agents.[4] When fused with the indole nucleus—a key pharmacophore in its own right—the resulting biaryl indole framework offers a unique three-dimensional architecture for interacting with biological targets.[3][5]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6][7] Its widespread adoption is due to mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids.[8][9]
However, the direct use of unprotected indole-2-boronic acids can be problematic due to the acidic N-H proton, which can interfere with the catalytic cycle, and the general instability of the reagent.[10] The use of an N-protecting group is therefore essential. The N-methoxycarbonyl group in This compound serves a dual purpose:
-
Stabilization: It enhances the stability of the boronic acid, making it easier to handle and store.[11][12]
-
Reactivity Control: It prevents competitive N-arylation and other side reactions involving the indole nitrogen, thereby directing the coupling exclusively to the C2 position.
This guide focuses on leveraging this advanced reagent for the predictable and high-yield synthesis of 2-arylindoles.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (Ar-R) are expelled from the palladium complex, forming the final biaryl product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.5 equiv)
-
-
Solvents:
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (for work-up)
-
Hexanes (for work-up and chromatography)
-
Saturated aqueous Sodium Chloride (Brine)
-
-
Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Nitrogen or Argon gas line with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of biaryl indoles.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(PPh₃)₄, and anhydrous sodium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed. Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by deionized water to create a 4:1 or 5:1 solvent mixture. The solution should be degassed again by bubbling inert gas through it for 10-15 minutes. Causality Note: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species for transmetalation.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 1-2 hours. The disappearance of the starting materials indicates completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and then with saturated brine (1x). Causality Note: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl indole product.
Reaction Optimization and Substrate Scope
The conditions provided above are a general starting point. For challenging substrates, such as electron-rich or sterically hindered aryl halides, optimization may be necessary. Modern catalyst systems often provide superior results.[10][13]
| Parameter | Standard Condition | Alternative/Optimized Condition | Rationale & Causality |
| Aryl Halide | Ar-Br | Ar-Cl, Ar-OTf | Reactivity order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Aryl chlorides are less reactive and often require more active catalysts and stronger bases. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂/SPhos (1-2 mol%) | Buchwald-type ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, especially for unreactive chlorides.[10] |
| Base | Na₂CO₃ (2.5 equiv) | K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ can accelerate transmetalation, which is beneficial for less nucleophilic boronic acids or when using aryl chlorides. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, DMF/H₂O | The choice of solvent can influence reaction rates and solubility. Toluene allows for higher temperatures, while DMF can be effective but harder to remove. |
| Temperature | 85-90 °C | 100-120 °C | Higher temperatures can overcome the activation energy barrier for difficult couplings, particularly the oxidative addition to aryl chlorides. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Reaction temperature too low. | 1. Use fresh catalyst and ensure a rigorously inert atmosphere.2. Degas solvents thoroughly before and after addition.3. Increase temperature in 10 °C increments. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition.3. Base is too strong or excess water is present. | 1. Use the boronic acid immediately after weighing.2. Switch to a faster catalyst/ligand combination to consume the boronic acid before it decomposes.[14]3. Use a milder base (e.g., Na₂CO₃ instead of Cs₂CO₃) and ensure anhydrous solvents are used where specified. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Catalyst degradation. | 1. Improve inert gas technique; ensure no leaks are present in the system.2. Increase ligand-to-palladium ratio to stabilize the catalyst. |
| Difficult Purification | 1. Residual triphenylphosphine oxide (from Pd(PPh₃)₄).2. Close Rf values of product and impurities. | 1. Minimize the amount of catalyst used. A different catalyst system (e.g., Pd(OAc)₂) will not produce this byproduct.2. Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a highly effective and strategic approach for the synthesis of medicinally relevant biaryl indoles. The N-methoxycarbonyl protecting group provides the necessary stability and reactivity control for clean and high-yielding transformations. By understanding the underlying mechanism and key reaction parameters, researchers can confidently apply and adapt the provided protocol to generate a diverse library of biaryl indoles, accelerating the hit-to-lead process in modern drug discovery.
References
- 1. Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1001162-89-5 this compound AKSci 8942DU [aksci.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Successful Scale-Up of Suzuki-Miyaura Reactions Utilizing (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid
Abstract
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, enabling the synthesis of complex indole-containing molecules that are prevalent in numerous drug candidates.[1][2] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][3] However, transitioning this chemistry from the laboratory bench (milligram-to-gram scale) to pilot plant or manufacturing scale (kilogram scale) presents significant challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling this specific transformation. We will delve into critical safety considerations, process optimization, a detailed scale-up protocol, and robust purification strategies, ensuring a safe, efficient, and reproducible outcome.
Foundational Principles: Safety and Process Hazard Analysis
Scaling up a chemical reaction is not merely about using larger flasks and greater quantities of reagents; it involves a fundamental shift in how heat, mass, and risk are managed.[4] What is a benign process on a 1-gram scale can become a significant hazard at 1 kilogram due to changes in the surface-area-to-volume ratio, which drastically reduces the efficiency of heat dissipation.[4][5]
Thermal Hazard Assessment
The Suzuki-Miyaura coupling can be exothermic. On a large scale, this heat generation can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure build-up, a phenomenon known as thermal runaway.[5]
-
Causality: Before any scale-up, a thermal hazard evaluation is mandatory. Reaction calorimetry is the gold standard for this analysis, providing critical data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR).[6][7] This data informs the design of appropriate cooling systems and emergency protocols.
Process Hazard Analysis (PHA)
A systematic PHA is essential to identify potential risks and operational failures.[5] This analysis should consider:
-
Reagent Stability and Handling: Safe handling protocols for boronic acids and palladium catalysts are crucial.[8]
-
Equipment Failure: What are the consequences of a stirrer failure, cooling loss, or inert atmosphere breach?
-
Human Error: Procedures must be clear and unambiguous to minimize the risk of incorrect reagent charging or procedural deviations.
A thorough understanding of these hazards is the bedrock upon which a safe and successful scale-up is built. Never scale a reaction more than three times the previous run without reassessing the risks.[4]
A Representative Scale-Up Protocol: Suzuki-Miyaura Coupling
This section details a robust, scalable protocol for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Reaction: 1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid + 4-Bromoanisole → Methyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate
The Catalytic Cycle: Mechanistic Underpinnings
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9] The choice of ligand, base, and solvent directly influences the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Parameter Comparison: Lab vs. Scale-Up
The following table outlines typical parameters for a lab-scale reaction and a projected 50-fold scale-up, highlighting key changes in strategy.
| Parameter | Lab Scale (1 g Aryl Bromide) | Scale-Up (50 g Aryl Bromide) | Rationale for Change |
| Aryl Bromide | 1.0 g (5.35 mmol) | 50.0 g (267 mmol) | Direct 50x Scale-Up |
| Boronic Acid | 1.31 g (6.42 mmol, 1.2 eq) | 65.5 g (321 mmol, 1.2 eq) | Maintained stoichiometry |
| Palladium Catalyst | Pd(OAc)₂ (12 mg, 0.053 mmol, 1 mol%) | Buchwald Precatalyst (e.g., SPhos Pd G3) (0.5 mol%) | Modern precatalysts offer higher stability and activity, allowing for lower, more economical catalyst loadings on a larger scale.[10][11] |
| Ligand | SPhos (44 mg, 0.107 mmol, 2 mol%) | N/A (Included in Precatalyst) | Simplifies operation and ensures optimal Pd:Ligand ratio. |
| Base | K₂CO₃ (2.22 g, 16.0 mmol, 3.0 eq) | K₃PO₄ (170 g, 802 mmol, 3.0 eq) | K₃PO₄ can be more effective for challenging couplings and is a common choice in scaled-up processes.[12] |
| Solvent System | Dioxane (20 mL) / H₂O (5 mL) | 2-MeTHF (500 mL) / H₂O (125 mL) | 2-MeTHF is a greener, safer solvent alternative to Dioxane with a higher boiling point, often preferred in industrial settings. |
| Temperature | 100 °C | 80-85 °C | Lower temperature may be possible with a more active catalyst system, enhancing safety margins. |
| Reaction Time | 4-8 hours | 6-12 hours | Reaction times may increase slightly due to mass transfer limitations. Must be determined by monitoring. |
| Monitoring | TLC / LC-MS | UPLC / HPLC | HPLC provides more accurate, quantitative data required for process control in a manufacturing environment.[13][14] |
Step-by-Step Scale-Up Protocol
This protocol assumes a jacketed glass reactor with overhead stirring, a condenser, a temperature probe, and an inert atmosphere inlet.
-
Vessel Preparation: Ensure the reactor is clean, dry, and leak-tested.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive inert gas flow throughout the reaction.
-
Reagent Charging:
-
Charge the reactor with 4-bromoanisole (50.0 g), this compound (65.5 g), and potassium phosphate (K₃PO₄, 170 g).
-
Causality: Adding solids first prevents splashing when solvents are added.
-
-
Solvent Addition: Add the degassed 2-MeTHF (500 mL) and degassed water (125 mL). Begin agitation to create a slurry.
-
Causality: Using degassed solvents is a critical step to minimize oxygen exposure to the catalyst.
-
-
Catalyst Addition: Add the SPhos Pd G3 precatalyst (0.5 mol%).
-
Trustworthiness: Weighing and adding the catalyst under a blanket of inert gas (e.g., in a glove bag) prevents premature degradation.
-
-
Reaction Execution:
-
Cooling: Once complete, cool the reaction mixture to room temperature (20-25 °C).
Downstream Processing: Work-up and Purification at Scale
Purification is often the most challenging aspect of a scale-up. The goal is to isolate the product with high purity and yield while minimizing waste and cost.
Work-up and Palladium Scavenging
-
Phase Separation: Transfer the cooled reaction mixture to a separatory funnel or a vessel equipped for phase separation. Separate the aqueous layer.
-
Palladium Scavenging: Residual palladium is a major concern for pharmaceutical products.[16] Wash the organic layer with an aqueous solution of a scavenger like L-cysteine or N-acetylcysteine (e.g., 10% w/v solution) at 40-50 °C for 1-2 hours.[17] This step chelates the palladium, pulling it into the aqueous phase.
-
Aqueous Washes: Wash the organic layer sequentially with water and then brine to remove the scavenger and any remaining inorganic salts.
-
Solvent Swap/Concentration: Concentrate the organic layer under reduced pressure. At this stage, a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate/heptane mixture) may be performed.
Purification by Crystallization
Crystallization is the most efficient and economical purification method at scale.[17]
-
Solvent Selection: The concentrated residue is dissolved in a minimal amount of a hot solvent in which the product is soluble but in which it is poorly soluble at low temperatures.
-
Controlled Cooling: Slowly cool the solution to induce crystallization. A controlled cooling profile is critical for forming large, pure crystals and preventing the "oiling out" of impurities.
-
Isolation: Filter the resulting slurry to collect the crystalline product.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Experimental Workflow and Quality Control
A systematic workflow ensures reproducibility and quality.
Caption: A comprehensive workflow for the scale-up process.
Analytical Quality Control (QC)
The final product must be rigorously tested to confirm its identity, strength, quality, and purity.
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (LC-MS).
-
Purity: HPLC/UPLC (typically >99% for drug development).
-
Residual Palladium: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure levels are below the regulatory limit (typically <10 ppm for final active pharmaceutical ingredients).
-
Residual Solvents: Gas Chromatography (GC) to quantify any remaining solvents from the process.
Conclusion
The successful scale-up of reactions involving this compound is an achievable but exacting task. It demands a paradigm shift from simple synthetic execution to a multidisciplinary approach encompassing chemical engineering, process safety, and stringent analytical control. By prioritizing a "safety-first" mindset, leveraging modern catalytic systems, and developing robust, scalable purification strategies like crystallization, researchers and drug development professionals can efficiently and safely advance promising molecules from the laboratory to larger-scale production.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. qesacademy.com [qesacademy.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. vapourtec.com [vapourtec.com]
- 15. azom.com [azom.com]
- 16. scientificupdate.com [scientificupdate.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in Materials Science
Prepared for: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in Advanced Materials
Indole derivatives are a cornerstone in the development of functional organic materials due to their inherent electron-rich nature and planar structure, which facilitates π-π stacking and efficient charge transport.[1] The strategic functionalization of the indole scaffold allows for the fine-tuning of its electronic and photophysical properties. This compound emerges as a particularly valuable building block for the synthesis of advanced materials. The methoxycarbonyl group at the N1 position serves as a protecting group that enhances solubility and processability, while the boronic acid at the C2 position provides a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This powerful carbon-carbon bond-forming reaction enables the incorporation of the indole moiety into conjugated polymer backbones, leading to materials with tailored optoelectronic properties for a range of applications.[4]
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of indole-based functional polymers. We will delve into the causality behind experimental choices in Suzuki-Miyaura polymerization and provide detailed, field-proven protocols adapted from analogous systems for the synthesis and characterization of these promising materials.
Application Note I: Synthesis of Conjugated Poly(1-(methoxycarbonyl)-1H-indole) Derivatives for Organic Electronics
Core Concept: Suzuki-Miyaura Polycondensation for Indole-Based Polymers
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of conjugated polymers. It involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organohalide. For polymerization, a bifunctional monomer with two boronic acid (or ester) groups is reacted with a bifunctional monomer containing two halide atoms (e.g., dibromobenzene) to produce a growing polymer chain. The choice of catalyst, ligand, base, and solvent system is critical for achieving high molecular weight and defect-free polymers, which are essential for optimal performance in electronic devices.[5]
The N-methoxycarbonyl group in the title compound offers improved solubility of the monomer and the resulting polymer in common organic solvents, which is a significant advantage for solution-based processing techniques used in the fabrication of organic electronic devices.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle for polycondensation.
Experimental Protocol: Synthesis of Poly[(1-(methoxycarbonyl)-1H-indole-2,5-diyl)-alt-(1,4-phenylene)]
This protocol describes a hypothetical synthesis based on established Suzuki-Miyaura polymerization conditions for similar aromatic monomers.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >95% | e.g., AKSci[4] | Store under inert atmosphere. |
| 5-Bromo-1-(methoxycarbonyl)-1H-indole-2-boronic acid | >95% | Custom synthesis | Can be synthesized from 5-bromo-1H-indole. |
| 1,4-Dibromobenzene | >98% | Sigma-Aldrich | Recrystallize from ethanol before use. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Sigma-Aldrich | Handle in a glovebox. |
| Sodium carbonate (Na₂CO₃) | >99.5% | Fisher Scientific | Anhydrous, finely powdered. |
| Toluene | Anhydrous | Sigma-Aldrich | Degas thoroughly before use. |
| Deionized water | - | - | Degas thoroughly before use. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-(methoxycarbonyl)-1H-indole-2-boronic acid (hypothetical monomer, 1.0 mmol), 1,4-dibromobenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.
-
-
Reagent Addition:
-
Under a positive pressure of argon, add anhydrous sodium carbonate (3.0 mmol).
-
Using a cannula, transfer degassed toluene (20 mL) and degassed deionized water (5 mL) to the flask.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously under an argon atmosphere for 48 hours. The mixture will become viscous as the polymer forms.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of rapidly stirring methanol.
-
A fibrous precipitate will form. Continue stirring for 1 hour to ensure complete precipitation.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
To further purify, dissolve the polymer in a minimum amount of chloroform and reprecipitate it into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
-
Application Note II: Characterization of Indole-Based Polymers for Organic Electronics
Expected Properties and Characterization Techniques
The resulting poly[(1-(methoxycarbonyl)-1H-indole-2,5-diyl)-alt-(1,4-phenylene)] is expected to be a semiconducting polymer with potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The indole unit acts as an electron-donating moiety, and the overall electronic properties will be influenced by the choice of the comonomer.
| Property | Expected Range/Observation | Characterization Technique |
| Molecular Weight (Mn) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Thermal Stability (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Optical Band Gap (Eg) | 2.5 - 3.5 eV | UV-Vis Spectroscopy (from the onset of absorption) |
| Electrochemical Band Gap | 2.4 - 3.4 eV | Cyclic Voltammetry (CV) |
| Conductivity | 10⁻⁸ to 10⁻³ S/cm (doping may be required) | Four-Point Probe Measurement |
Protocol: Characterization of Polymer Properties
-
Molecular Weight Determination (GPC):
-
Dissolve a small amount of the polymer (approx. 1 mg/mL) in tetrahydrofuran (THF).
-
Filter the solution through a 0.2 µm PTFE filter.
-
Inject the sample into a GPC system calibrated with polystyrene standards.
-
Elute with THF at a flow rate of 1.0 mL/min.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
-
Thermal Stability Analysis (TGA):
-
Place 5-10 mg of the dried polymer in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.
-
-
Optical Properties (UV-Vis Spectroscopy):
-
Prepare a dilute solution of the polymer in chloroform (approx. 0.01 mg/mL).
-
Record the UV-Vis absorption spectrum from 300 to 800 nm.
-
The optical band gap (Eg) can be estimated from the onset of the absorption edge using the equation: Eg (eV) = 1240 / λ_onset (nm).
-
-
Electrochemical Properties (Cyclic Voltammetry):
-
Coat a thin film of the polymer onto a platinum or glassy carbon working electrode.
-
Use a three-electrode cell with a platinum wire counter electrode and an Ag/AgCl reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Scan the potential to determine the onset of oxidation and reduction potentials.
-
Estimate the HOMO and LUMO energy levels and the electrochemical band gap.
-
Diagram of Polymer Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of indole-based polymers.
Conclusion and Future Outlook
This compound is a promising monomer for the synthesis of novel conjugated polymers for applications in organic electronics. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this versatile building block. Future work could involve the synthesis of a wider range of copolymers to further tune the material properties, as well as the fabrication and testing of electronic devices to evaluate their performance. The insights gained from such studies will contribute to the development of next-generation organic electronic materials with enhanced efficiency and stability.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific and often sensitive substrate. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate in Suzuki couplings?
This compound presents a unique set of challenges primarily due to its electronic properties and inherent instability. The indole ring is an electron-rich heteroaromatic system, which can influence the catalytic cycle. However, the most significant issue is its high susceptibility to a side reaction known as protodeboronation.[1][2] This reaction involves the cleavage of the carbon-boron bond by a proton source (like water or alcohols), replacing it with a carbon-hydrogen bond and resulting in the formation of the undesired 1-(methoxycarbonyl)-1H-indole byproduct. This process directly consumes the boronic acid, leading to a significant reduction in the yield of the desired coupled product.[3][4]
Q2: What is protodeboronation and how can I confirm it is happening in my reaction?
Protodeboronation is the protonolysis of the C–B bond.[2] For heteroaryl boronic acids, especially those with the boron at a position adjacent to a heteroatom (like the 2-position of indole), this side reaction can be particularly rapid, often accelerated by the presence of aqueous bases and elevated temperatures.[5][6][7][8]
To confirm if protodeboronation is the primary cause of low yield, you can monitor your reaction mixture using LC-MS. Look for the mass corresponding to the protodeboronated byproduct: 1-(Methoxycarbonyl)-1H-indole (C₁₀H₉NO₂). If this species is a major component of your crude reaction mixture while your starting aryl halide is consumed, protodeboronation is the likely culprit.
Q3: What are the best practices for storing and handling this compound?
Proper storage and handling are critical to prevent degradation before the reaction even begins. Boronic acids can be sensitive to air and moisture.[9]
-
Storage: Store the solid reagent in a tightly sealed container at low temperatures, typically -20°C, under an inert atmosphere (argon or nitrogen).
-
Handling: When weighing the reagent, do so quickly and avoid prolonged exposure to the atmosphere. For reactions requiring precise stoichiometry, it is advisable to use a freshly opened bottle or to test the purity of an older reagent before use.
-
Stability: Under anhydrous conditions, boronic acids can exist in equilibrium with their trimeric anhydride form, known as a boroxine.[1] While often viable in the coupling reaction, the presence of water can hydrolyze it back to the boronic acid, which can then undergo protodeboronation.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental outcomes and provides a logical path toward a solution.
Scenario 1: Low to no product, but the starting aryl halide is consumed.
This classic symptom points directly to rapid consumption of the boronic acid through undesired side reactions.
Question: What is the primary cause and how can I fix it?
Answer: The most probable cause is protodeboronation . The conditions of your reaction are likely favoring the destruction of the boronic acid over the desired transmetalation step in the catalytic cycle.
Solutions:
-
Modify the Base: Strong aqueous bases (like NaOH or KOH) can accelerate protodeboronation. Switch to a milder or non-nucleophilic base. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective at promoting the reaction while minimizing decomposition.[3][4]
-
Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents. Running the reaction under strictly anhydrous conditions can significantly suppress the rate of protodeboronation.[10] Consider using a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK).[11]
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as its pinacol ester. Boronic esters are generally more resistant to protodeboronation but are still competent coupling partners.[12][13] These can be used directly or formed in situ.
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. If your catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can improve the outcome.[4]
Scenario 2: The reaction is sluggish, with low conversion and significant starting material remaining.
If both starting materials remain largely unreacted, the issue lies within the efficiency of the catalytic cycle itself.
Question: My catalyst system doesn't seem to be working. What should I change?
Answer: Your catalyst is likely not active enough to overcome the activation barriers for this specific coupling. The choice of both the palladium precursor and, more importantly, the ligand is critical for success with challenging substrates.[13]
Solutions:
-
Switch to a Modern Ligand: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often inefficient for heteroaryl couplings.[14] Use bulky, electron-rich phosphine ligands, which are known to accelerate both the oxidative addition and reductive elimination steps.[15] The "Buchwald Ligands" are the industry standard here.
Ligand Name Structure Key Advantage for this Substrate SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Excellent for heteroaryl couplings; high activity allows for lower temperatures.[15][16] XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Extremely active and sterically demanding, effective for hindered couplings.[4] RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Provides high reaction rates and is effective for a broad range of substrates. -
Use a Pre-catalyst: Palladium pre-catalysts, where the ligand is already coordinated to the palladium source, offer greater air stability and ensure the correct ligand:metal ratio. They often lead to more reproducible results. Examples include SPhos Pd G3 or XPhos Pd G3.[16]
-
Solvent Choice: The solvent can influence catalyst activity and solubility. Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water (if you are not using strictly anhydrous conditions), are common.[4] For anhydrous systems, DME or 2-MeTHF can be effective.[10][17]
Visualizing the Chemistry
To better understand the processes at play, the following diagrams illustrate the key pathways.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways for the boronic acid substrate.
Optimized Experimental Protocol
This protocol is designed to maximize yield by enhancing catalytic activity while minimizing protodeboronation.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, finely ground (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard stirring and heating equipment
Step-by-Step Procedure:
-
Preparation: Bake the glassware in an oven overnight and cool under a stream of argon or nitrogen. Finely grind the K₃PO₄ using a mortar and pestle and dry it in the oven before use.
-
Vessel Charging: To the Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), and the SPhos Pd G3 precatalyst (0.02 eq).
-
Atmosphere Control: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The amount should be sufficient to create a 0.1 M solution with respect to the aryl halide.
-
Degassing (Crucial Step): Bubble argon through the stirred solution for 15-20 minutes to thoroughly remove any dissolved oxygen, which can lead to boronic acid homocoupling.[18]
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: A logical troubleshooting workflow for diagnosing low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protodeboronation of Indole-2-Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-boronic acids. This guide is designed to provide in-depth, practical solutions to the common and often frustrating side reaction of protodeboronation. By understanding the underlying mechanisms and influencing factors, you can significantly improve the yield and purity of your desired products in cross-coupling reactions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter, providing probable causes and actionable solutions based on established scientific principles.
Issue 1: Low or No Yield of Desired Cross-Coupling Product with Significant Formation of Indole.
You've set up a Suzuki-Miyaura coupling reaction with your indole-2-boronic acid, but after workup, you primarily isolate indole, the protodeboronated byproduct.
-
Cause A: Reaction pH is Promoting Protodeboronation.
-
Scientific Rationale: The stability of arylboronic acids is highly pH-dependent.[1][2] For many heteroaromatic boronic acids, including certain indole derivatives, protodeboronation can be accelerated under both strongly acidic and strongly basic conditions.[1][3][4] Indole-2-boronic acids can be particularly susceptible. Under neutral pH conditions, some basic heteroaromatic boronic acids can form a zwitterionic species, which is highly reactive towards protodeboronation through unimolecular fragmentation.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases like sodium hydroxide or potassium hydroxide can aggressively promote protodeboronation.[5] Consider switching to a milder base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc).[5]
-
Buffer the Reaction Mixture: If your reaction conditions are sensitive to pH fluctuations, consider using a buffered system to maintain a pH range that minimizes protodeboronation while still allowing for efficient transmetalation in the Suzuki-Miyaura catalytic cycle.
-
pH-Rate Profile Analysis: For critical applications, performing a pH-rate profile study can identify the optimal pH window for your specific indole-2-boronic acid substrate.[2][6] This involves running the reaction at various pH points and quantifying the rates of both product formation and protodeboronation.
-
-
-
Cause B: Inefficient Catalytic System.
-
Scientific Rationale: If the rate of the desired cross-coupling is slow, the competing protodeboronation side reaction has more time to occur.[5] The efficiency of the palladium catalyst and the chosen ligand are critical.[7][8] Bulky phosphine ligands, while often used to facilitate difficult couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[7][8][9] This is thought to occur through the formation of a reactive post-transmetalation intermediate that is prone to protonolysis.[8][10]
-
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.[10] While bulky ligands can be problematic, a careful balance is needed to ensure efficient oxidative addition and reductive elimination. Consider ligands known for rapid catalytic turnover to outcompete protodeboronation.[5]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source or ensuring the efficient in situ reduction of a Pd(II) pre-catalyst can minimize side reactions catalyzed by Pd(II) species.[5][10]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes accelerate the desired reaction sufficiently to overcome the protodeboronation pathway.
-
-
-
Cause C: Presence of Excess Water.
-
Scientific Rationale: Water is the proton source for protodeboronation.[1][5] While aqueous conditions are common in Suzuki-Miyaura reactions, excessive water can increase the rate of this undesired side reaction.[5]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: If your reaction tolerates it, switch to anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Water Content: If water is necessary for the solubility of your base or other reagents, use the minimum amount required.
-
Use Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge trace amounts of water.
-
-
dot graph TD { A[Low Yield of Desired Product] --> B{High Indole Formation}; B --> C{Protodeboronation}; C --> D[Incorrect pH]; C --> E[Inefficient Catalyst]; C --> F[Excess Water]; D --> G["Solution: Use Milder Base"]; E --> H["Solution: Optimize Catalyst/Ligand"]; F --> I["Solution: Use Anhydrous Solvents"]; }
Issue 2: Inconsistent Reaction Yields Between Batches.
You've successfully performed the reaction before, but now, using a new bottle of indole-2-boronic acid or reagents, the yield is significantly lower, with more protodeboronation observed.
-
Cause A: Degradation of Indole-2-Boronic Acid During Storage.
-
Scientific Rationale: Indole-2-boronic acids, particularly when unprotected, can be unstable and prone to degradation over time, especially if not stored under optimal conditions.[11][12][13][14] Exposure to moisture and air can lead to gradual protodeboronation even before the reagent is used.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, check the purity of your indole-2-boronic acid by NMR or HPLC. The presence of a significant indole peak indicates degradation.
-
Proper Storage: Store indole-2-boronic acids in a tightly sealed container, under an inert atmosphere if possible, and at low temperatures (e.g., -20°C) to minimize degradation.[12][13][14]
-
Consider N-Boc Protection: The N-Boc protected version of indole-2-boronic acid is generally more stable and less prone to protodeboronation during storage and handling.[11][12]
-
-
-
Cause B: Variability in Reagent and Solvent Quality.
-
Scientific Rationale: The purity of your solvents and base can impact the reaction outcome.[5] Solvents may contain acidic or basic impurities that alter the reaction pH. The base may have absorbed atmospheric moisture.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Always use freshly opened or purified solvents and reagents.
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can lead to oxidative side reactions.[5]
-
Standardize Procedures: Ensure consistent preparation of all reagent solutions.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction for indole-2-boronic acids?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of indole-2-boronic acids, this results in the formation of indole. This is a highly undesirable side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling because it consumes the starting material, reduces the yield of the desired product, and complicates purification due to the formation of a byproduct that may have similar polarity to the starting material or product.[5][15]
Q2: How can I protect my indole-2-boronic acid from protodeboronation?
One of the most effective strategies is to convert the boronic acid to a boronic ester, such as a pinacol ester (Bpin).[6][16] Boronic esters are generally more stable than their corresponding boronic acids and are less susceptible to protodeboronation under basic conditions.[6][16] This is because the pinacol group sterically hinders the approach of water to the boron center.[16] Another strategy is the use of N-methyliminodiacetic acid (MIDA) boronates, which offer a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][5]
dot graph TD { subgraph "Stability Enhancement" A[Indole-2-boronic Acid] --> B{Protection Strategies}; B --> C[Pinacol Ester (Bpin)]; B --> D[MIDA Boronate]; end }
| Boronic Acid Derivative | Relative Stability to Protodeboronation | Rationale |
| Boronic Acid | Low | Highly susceptible to pH changes and protonolysis.[1] |
| Pinacol Boronate (Bpin) | High | Steric hindrance from the pinacol group protects the boron center.[16] |
| MIDA Boronate | Very High (in storage) | Stable solid that slowly releases the active boronic acid under reaction conditions.[1] |
Q3: What analytical techniques can I use to detect and quantify protodeboronation?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the protodeboronated indole byproduct. By integrating the signals corresponding to the indole and the desired product, you can determine the relative amounts of each.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the components of your reaction mixture, including the starting material, product, and the indole byproduct.[17] Using a UV detector, you can create a calibration curve for indole to accurately determine its concentration.
-
Mass Spectrometry (MS): Techniques like MALDI-MS can be used to identify the various species in your reaction mixture, including the boronic acid, its derivatives, and any byproducts.[18]
Q4: Can the electronic properties of substituents on the indole ring affect the rate of protodeboronation?
Yes, the electronic properties of substituents can have a significant effect. Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boronic acid, which may influence its susceptibility to protodeboronation.[3][19][20] Conversely, electron-donating groups can decrease the acidity. The precise effect can be complex and is also dependent on the specific reaction conditions, particularly the pH.[3][19]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling over protodeboronation.
-
Reagent Preparation:
-
Use an N-Boc protected indole-2-boronic acid or its pinacol ester if available.
-
Thoroughly degas all solvents (e.g., dioxane, toluene, or DMF) by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.
-
Use a mild base such as K₃PO₄ or Cs₂CO₃ that has been dried in an oven or purchased as an anhydrous grade.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), indole-2-boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Aim for the shortest reaction time necessary for complete consumption of the limiting reagent to minimize the opportunity for protodeboronation.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
dot graph TD { A[Reagent Prep] --> B[Reaction Setup]; B --> C[Reaction Execution]; C --> D[Workup & Purification]; subgraph "Key Considerations" direction LR E[Use Boronic Ester] --> F[Degas Solvents]; F --> G[Use Mild Base]; G --> H[Inert Atmosphere]; end A -- "Key Considerations" --> E; }
By carefully considering the factors that influence protodeboronation and implementing these troubleshooting strategies and optimized protocols, you can significantly improve the success of your cross-coupling reactions involving indole-2-boronic acids.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]
- 14. 213318-44-6|N-Boc-indole-2-boronic Acid|BLD Pharm [bldpharm.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collection - Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - Analytical Chemistry - Figshare [acs.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid Reaction Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid and its derivatives. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address common purification challenges encountered during your experiments. The guidance herein is structured to offer not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Unique Challenges of Indole-2-Boronic Acids
This compound and its N-protected analogues, such as the commonly used N-Boc variant, are invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, the unique electronic properties of the indole nucleus, combined with the inherent reactivity of the boronic acid moiety, often present specific purification challenges. Common issues include product instability, co-elution of byproducts, and difficulties in removing residual starting materials and catalysts. This guide will walk you through proven strategies to overcome these obstacles and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is the removal of unreacted this compound from my reaction mixture. What is the most effective initial approach?
A1: An acid-base extraction is often the most effective first step. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with the addition of a base.[2][3][4] This significantly increases their aqueous solubility, allowing for their separation from the desired organic-soluble product.
Protocol for Acid-Base Extraction:
-
After the reaction is complete, quench the reaction mixture and dilute it with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Extract the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4][5] This will pull the unreacted boronic acid into the aqueous layer as its sodium salt.
-
Separate the aqueous layer. To confirm the presence of the boronic acid, you can acidify this layer with an acid like HCl, which should cause the boronic acid to precipitate if it is present in sufficient concentration.
-
Wash the organic layer with brine to remove any remaining aqueous base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: I am observing significant streaking and poor separation during silica gel column chromatography of my indole product. What could be the cause and how can I fix it?
A2: Streaking on silica gel is a common issue with boronic acids and polar indole derivatives.[2][3] This can be attributed to the interaction of the acidic boronic acid group or the polar N-H of an unprotected indole with the acidic silica surface.
Troubleshooting Strategies:
-
Use of a Mobile Phase Modifier: Adding a small amount of a modifier to your eluent system can significantly improve separation. For acidic compounds, adding a small percentage of acetic acid can help by protonating the silica surface and reducing tailing. Conversely, for basic impurities or products, a small amount of triethylamine or ammonia can be beneficial.[6]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for purifying boronic acids.[6] For highly polar compounds, reverse-phase chromatography (C18) might provide better separation, although it can be challenging to remove the aqueous solvent from some compounds.[3][7]
-
Solvent System Optimization: For indole derivatives, a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can be effective.[8][9] For more polar compounds, systems like dichloromethane/methanol may be more appropriate.[5]
Q3: How can I effectively monitor the progress of my reaction and the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool. For visualizing boronic acids and their derivatives, standard UV visualization is often effective for aromatic compounds.[10] However, for more specific detection, staining methods can be highly informative.
Specialized TLC Visualization Techniques:
-
Curcumin Stain: This stain is highly selective for boronic acids and their derivatives, which appear as bright red spots.[11][12] This is due to the formation of a brightly colored boronate conjugate.[11]
-
Alizarin Stain: Alizarin solution can be used to detect boronic acids on TLC plates. Under UV light (366 nm), boronic acids will appear as bright yellow fluorescent spots.[13]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[10] It can be useful for visualizing byproducts that may not be UV active.
Q4: My product seems to be "oiling out" instead of crystallizing during recrystallization. What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[14] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of impurities.
Strategies to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent System Adjustment: If oiling out persists, you may need to change your recrystallization solvent or use a solvent/anti-solvent system. For indole derivatives, solvent systems like methanol/water or n-hexane have been shown to be effective.[15][16]
-
Trituration: This involves suspending the impure solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble.[6] Agitating the suspension can often induce the product to crystallize.
Troubleshooting Guide
This section provides a systematic approach to resolving common purification issues.
Problem 1: Presence of Homocoupled Boronic Acid Byproduct
Cause: This byproduct arises from the coupling of two molecules of the boronic acid starting material. This is often promoted by the presence of oxygen in the reaction mixture.[17]
Solution Workflow:
Caption: Decision workflow for addressing homocoupled byproducts.
Detailed Steps:
-
Chromatography: Carefully optimize your column chromatography conditions. A shallow gradient and careful fraction collection can often resolve the desired product from the higher molecular weight homocoupled byproduct.
-
Recrystallization: If chromatography is challenging, recrystallization can be an effective alternative. The difference in solubility between your product and the homocoupled dimer may allow for selective crystallization.
-
Reaction Optimization: To prevent the formation of this byproduct in future reactions, ensure your reaction setup is thoroughly deoxygenated. This includes degassing your solvents and using an inert atmosphere (e.g., argon or nitrogen). The purity of the palladium catalyst and ligands can also play a role.[18][19]
Problem 2: Protodeboronation (Loss of the Boronic Acid Group)
Cause: The C-B bond can be cleaved under certain conditions, particularly in the presence of acid or base and water, replacing the boronic acid group with a hydrogen atom.[20]
Solution Workflow:
Caption: Strategy to mitigate protodeboronation.
Detailed Steps:
-
Gentle Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Use buffered solutions if necessary to maintain a near-neutral pH.
-
Anhydrous Conditions: Ensure that your reaction solvents and reagents are dry, as water can facilitate protodeboronation.
-
Boronate Ester Protection: A highly effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester, prior to the coupling reaction.[20] These esters are generally more robust and less prone to protodeboronation.[20] They can often be purified by standard silica gel chromatography.[21]
Problem 3: Removal of Palladium Catalyst Residues
Cause: Residual palladium from the catalyst can contaminate the final product, which is often indicated by a grayish or black coloration. This is particularly problematic for pharmaceutical applications.
Solutions:
-
Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium catalyst.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as ammonium chloride or EDTA, can help to sequester and remove palladium salts.
-
Specialized Scavengers: For very low levels of palladium contamination, commercially available metal scavengers can be employed. These are typically silica-based materials functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[22]
Data Summary Table
| Purification Technique | Target Impurity | Key Considerations |
| Acid-Base Extraction | Unreacted Boronic Acid | Product must be stable to the basic conditions.[4][5] |
| Silica Gel Chromatography | Byproducts, Starting Materials | May require mobile phase modifiers (e.g., AcOH, Et₃N) to prevent streaking.[6] |
| Alumina Chromatography | Polar Byproducts, Boronic Acids | Good alternative to silica for acid-sensitive compounds.[6] |
| Recrystallization | Isomeric Impurities, Byproducts | Requires a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[14][15][23] |
| Trituration | Soluble Impurities | Effective for removing small amounts of highly soluble impurities from a crystalline product.[6] |
| Metal Scavengers | Residual Palladium Catalyst | Highly effective for achieving very low levels of metal contamination.[22] |
Conclusion
The successful purification of products from reactions involving this compound requires a multi-faceted approach. By understanding the chemical properties of the starting materials, products, and potential byproducts, researchers can strategically employ a combination of extraction, chromatography, and crystallization techniques. This guide provides a foundation for troubleshooting common issues, enabling the isolation of highly pure indole derivatives for a wide range of applications in research and development.
References
- 1. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amphoteros.com [amphoteros.com]
- 12. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. silicycle.com [silicycle.com]
- 23. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Indole Suzuki Coupling
Welcome to the technical support center for optimizing indole Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in this critical cross-coupling reaction. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your indole Suzuki coupling experiments and provides actionable solutions based on established principles and field experience.
Problem 1: Low or No Product Yield at Standard Temperatures (e.g., 60-80 °C)
Question: I am running my indole Suzuki coupling at a standard temperature of 80 °C, but I'm observing very low conversion of my starting materials. What could be the cause, and how can I improve the yield?
Answer:
Low reactivity at moderate temperatures is a common issue, often stemming from a high activation energy barrier for one of the key steps in the catalytic cycle.
Probable Causes & Solutions:
-
Insufficient Thermal Energy: The initial temperature may not be high enough to overcome the activation energy for the rate-limiting step, which is often the oxidative addition of the halo-indole to the Pd(0) catalyst.[1] Indoles, particularly electron-rich ones, can be challenging substrates.
-
Solution: Cautiously increase the reaction temperature in a stepwise manner. A systematic screening from 80 °C to 120 °C, in 10-20 °C increments, is recommended.[2][3] Monitor the reaction progress by TLC or LC-MS at each temperature point to identify the optimal setting. For some systems, temperatures as high as 140 °C may be necessary, especially when using less reactive coupling partners like aryl chlorides.[4]
-
-
Catalyst/Ligand System Mismatch: The chosen palladium catalyst and ligand may not be active enough at lower temperatures for your specific indole substrate.
-
Solution: While temperature is a key parameter, consider that a more active catalyst system might achieve higher yields at lower temperatures. For instance, switching from a less active catalyst like Pd(PPh₃)₄ to a more robust system with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can significantly lower the required reaction temperature.[5][6]
-
-
Poor Solubility: One or more of your reactants (the halo-indole, boronic acid/ester, or base) may have poor solubility in the chosen solvent at the current temperature, limiting their availability to participate in the reaction.
Experimental Protocol: Temperature Screening for a Sluggish Reaction
-
Setup: In parallel reaction vials, set up identical reactions with your indole substrate, boronic acid, base, and catalyst system.
-
Temperature Gradient: Place the vials in a multi-well heating block that allows for a temperature gradient. Set the temperatures to 80 °C, 100 °C, and 120 °C.
-
Inert Atmosphere: Ensure all reaction vessels are thoroughly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure throughout the experiment.[2]
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction vial for analysis by LC-MS or TLC to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the temperature that provides the best conversion with minimal side product formation.
Problem 2: Significant Side Product Formation (Homocoupling, Protodeboronation) at Elevated Temperatures
Question: I increased the temperature to 110 °C to drive my reaction to completion, and while my starting material was consumed, my yield of the desired product is still low, and I see significant impurities. What is happening?
Answer:
High temperatures, while often necessary for reaction initiation, can also accelerate undesirable side reactions. The two most common culprits in Suzuki couplings are the homocoupling of the boronic acid and protodeboronation.
Probable Causes & Solutions:
-
Boronic Acid Homocoupling: This side reaction is often promoted by the presence of oxygen and elevated temperatures.[2]
-
Solution 1 (Rigorous Degassing): Ensure your reaction mixture is meticulously degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[2]
-
Solution 2 (Temperature Optimization): You may have overshot the optimal temperature. Try re-running the reaction at a slightly lower temperature (e.g., 100 °C) where the rate of the desired cross-coupling is still reasonable, but the rate of homocoupling is significantly reduced.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, effectively quenching the nucleophile. This process is exacerbated by high temperatures, prolonged reaction times, and the presence of water.[5][8]
-
Solution 1 (Use of Boronate Esters): Switch from a boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, which are generally more resistant to protodeboronation.[8]
-
Solution 2 (Milder Conditions): Lowering the reaction temperature can slow down the rate of protodeboronation.[8] Also, consider using a milder base if your system allows it.
-
Solution 3 (Excess Reagent): Using a slight excess (e.g., 1.2-1.5 equivalents) of the boron reagent can help to compensate for some loss due to this side reaction.[8]
-
Problem 3: Catalyst Decomposition at High Temperatures
Question: When I heat my reaction above 100 °C, the solution turns black, and the reaction stalls. What does this indicate?
Answer:
The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[9] This inactive form of palladium will no longer participate in the catalytic cycle, leading to a stalled reaction.
Probable Causes & Solutions:
-
Thermal Instability of the Catalyst: The catalyst system you are using may not be thermally stable at the applied temperature. This is particularly true for some less robust catalysts.
-
Solution 1 (Use a More Stable Catalyst): Employ a more thermally stable palladium precatalyst or a ligand that provides better stabilization to the palladium center at higher temperatures. Buchwald's G3 or G4 precatalysts, for example, are designed for high thermal stability.
-
Solution 2 (Lower the Temperature): If possible, find a catalyst system that is active at a lower temperature to avoid the conditions that lead to decomposition.
-
Solution 3 (Microwave Heating): Microwave-assisted heating can sometimes offer advantages by rapidly reaching the target temperature and maintaining a uniform temperature profile, which can minimize the time the catalyst spends at a destabilizing temperature.[10] However, it's important to note that this is not a universal solution and depends on the specific reaction.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing an indole Suzuki coupling?
A1: A general and effective starting point for temperature screening in Suzuki-Miyaura reactions is between 60 °C and 80 °C.[2] This range is often sufficient for reactive coupling partners. If the reaction is sluggish, a gradual increase in temperature is the logical next step.
Q2: How does temperature influence the Suzuki coupling catalytic cycle?
A2: Temperature affects each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[1][12] Generally, higher temperatures increase the rate of all these steps. However, the rate-limiting step is the one most significantly impacted. For many Suzuki couplings, oxidative addition has the highest activation barrier and thus benefits most from increased temperature.[1][12] Conversely, reductive elimination is often facilitated by a less electron-rich and more sterically hindered palladium complex, and excessively high temperatures can sometimes promote unwanted side reactions over this final productive step.[12]
Q3: Is a higher temperature always better for yield?
A3: No, a higher temperature is not always better. While it can increase the reaction rate, it can also lead to the degradation of reactants, catalysts, or ligands, and promote side reactions like homocoupling and protodeboronation.[8][9] The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing these undesirable pathways. This is why a careful temperature screening is crucial for optimization.
Q4: Can I run my indole Suzuki coupling at room temperature?
A4: Room temperature Suzuki couplings are possible but typically require highly reactive substrates (e.g., aryl iodides) and a very active catalyst system, often involving specialized phosphine ligands.[13] For many indole systems, particularly those involving less reactive aryl bromides or chlorides, some amount of heating is usually necessary to achieve a reasonable reaction rate.
Q5: What are the advantages and disadvantages of microwave heating for temperature optimization?
A5:
-
Advantages: Microwave heating can lead to a significant reduction in reaction times due to its efficient and rapid heating mechanism.[14] It allows for precise temperature control and can be a powerful tool for rapid screening of reaction conditions.[10]
-
Disadvantages: Not all reactions show a dramatic improvement with microwave heating compared to conventional heating at the same temperature.[11] Specialized equipment is required, and there can be challenges in scaling up microwave-assisted reactions.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for an indole Suzuki coupling.
Caption: A decision-making workflow for optimizing indole Suzuki coupling temperature.
Summary of Recommended Temperature Ranges
| Catalyst System | Typical Temperature Range (°C) | Notes |
| Pd(PPh₃)₄ | 80 - 120 | A common starting point, but may require higher temperatures for less reactive substrates.[4] |
| Pd(OAc)₂ with Phosphine Ligands | 60 - 110 | Temperature is highly dependent on the specific ligand used. |
| Buchwald/Hartwig Precatalysts | Room Temp - 100 | Often highly active, allowing for lower reaction temperatures.[5][13] |
| Microwave-Assisted | 100 - 150 | Can often tolerate higher temperatures for shorter durations to accelerate the reaction.[14] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ajuronline.org [ajuronline.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with homocoupling of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Prepared by: Senior Application Scientist, Chemical Dynamics Division
This technical support guide addresses a common yet challenging issue encountered during Suzuki-Miyaura cross-coupling reactions: the homocoupling of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help researchers minimize byproduct formation and maximize the yield of their desired cross-coupled products.
Section 1: Frequently Asked Questions (FAQs)
This section provides direct answers to the most common initial queries regarding the homocoupling of this specific indole boronic acid.
Q1: What is boronic acid homocoupling, and why is it a significant problem with my this compound reaction?
A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid starting material react with each other to form a symmetrical biaryl.[1] In this specific case, two units of this compound couple to form Dimethyl 2,2'-bi-1H-indole-1,1'-dicarboxylate. This side reaction is problematic for two primary reasons:
-
Yield Reduction: It consumes your valuable boronic acid, directly lowering the maximum achievable yield of the intended cross-coupled product.
-
Purification Complexity: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.[1]
Q2: What are the primary chemical pathways that lead to this homocoupling byproduct?
A2: There are two principal mechanisms responsible for boronic acid homocoupling during a palladium-catalyzed reaction:
-
Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen (O₂) in your reaction mixture is a major contributor.[2][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate the Pd(0) catalyst.[4] This pathway can become a catalytic cycle in the presence of sufficient oxygen.
-
Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with two molecules of the boronic acid at the beginning of the reaction.[1][5] This process forms the homocoupled product while simultaneously reducing the Pd(II) to the catalytically active Pd(0) required for the main Suzuki-Miyaura cycle. While this initiates the desired reaction, it does so at the cost of your starting material.
Q3: I've noticed the formation of 1-(methoxycarbonyl)-1H-indole in my reaction mixture. Is this related to homocoupling?
A3: This is an excellent observation. The formation of 1-(methoxycarbonyl)-1H-indole is due to a different, but equally important, side reaction called protodeboronation .[6] This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. Heteroaromatic boronic acids, including indole derivatives, are particularly susceptible to this degradation pathway, which is often accelerated by aqueous basic conditions.[6][7][8] While not directly homocoupling, it is a competing decomposition pathway that also reduces your yield and indicates potential instability of the boronic acid under the reaction conditions.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues based on experimental observations.
Symptom: High Levels (>10%) of Homocoupled Byproduct Detected
If LC-MS or ¹H NMR analysis indicates a significant amount of the Dimethyl 2,2'-bi-1H-indole-1,1'-dicarboxylate byproduct, follow this diagnostic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Couplings of N-Protected Indole Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex issue of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving N-protected indole boronic acids. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "What" and "Why"
This section addresses the most common initial questions researchers face when a reaction fails, providing foundational knowledge on the key components and failure modes.
Q1: My Suzuki-Miyaura reaction has stalled or is giving a very low yield. What are the most common causes of catalyst deactivation?
When a Suzuki-Miyaura coupling involving N-protected indole boronic acids underperforms, the issue often lies with the stability of the palladium catalyst. The catalytically active Pd(0) species is delicate and susceptible to several deactivation pathways that can halt the reaction. The primary culprits are:
-
Palladium Agglomeration (Palladium Black Formation): The most frequent cause of deactivation is the aggregation of active, soluble Pd(0) complexes into larger, insoluble, and catalytically inactive palladium clusters, commonly observed as a black precipitate known as "palladium black".[1][2] This process removes the catalyst from the solution phase where the reaction occurs.
-
Ligand Degradation or Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the Pd(0) center are critical. In the presence of trace oxygen, phosphine ligands can be oxidized to phosphine oxides, which have poor affinity for palladium.[3] Ligand dissociation can also expose the palladium center, leading to aggregation.
-
Catalyst Poisoning: The active sites on the palladium catalyst can be irreversibly blocked by impurities in the reagents or solvents.[1] Common poisons include sulfur-containing compounds, and even certain nitrogen heterocycles can act as inhibitors.[1][4][5]
-
Boronic Acid Instability: The indole boronic acid itself can be a source of problems. It may undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom) or aerobic homocoupling to form an unwanted bi-indole dimer, consuming the starting material without forming the desired product.[6][7][8]
Q2: I see a fine black precipitate forming in my reaction flask. What is it, and what does it mean for my reaction?
The appearance of a black, charcoal-like precipitate is a classic visual indicator of catalyst deactivation via agglomeration.[1][3] This substance is "palladium black," which consists of elemental palladium nanoparticles.[2]
-
Causality: The active catalyst in the Suzuki-Miyaura cycle is a soluble, low-coordinate Pd(0) complex. If this complex is not sufficiently stabilized by its ligands, or if reaction conditions are too harsh, these individual complexes can collide and aggregate. This process is often irreversible and removes the catalyst from the catalytic cycle, leading to a stalled reaction and low yields.[2][3] The formation of palladium black is a notorious issue that complicates reaction work-up and wastes the expensive catalyst.[2]
Q3: Why is N-protection on the indole ring often necessary for this reaction?
While some protocols exist for unprotected indoles, N-protection is a standard and highly recommended practice for ensuring robust and reproducible Suzuki-Miyaura couplings. The acidic N-H proton of an unprotected indole can interfere with the catalytic cycle in several ways:
-
Catalyst Inhibition: The indole nitrogen can coordinate to the palladium center, acting as a potential catalyst poison and inhibiting substrate binding.[5][9]
-
Side Reactions: The N-H bond can undergo oxidative addition to the Pd(0) center, leading to undesired side products and consuming the active catalyst.[9]
-
Base Incompatibility: The acidic N-H proton can react with the strong bases required for the transmetalation step, complicating the reaction stoichiometry and potentially affecting the base's primary role.
Using an N-protecting group, such as Boc, Benzyl (Bn), or Tosyl (Ts), blocks these unwanted interactions, leading to cleaner reactions and higher yields.[10][11] The choice of the protecting group can also influence the regioselectivity of other C-H functionalization reactions on the indole ring system.[12]
Q4: My starting materials are being consumed, but I'm not getting the desired product. Could my boronic acid be the problem?
Yes, the boronic acid is a frequent point of failure. N-protected indole boronic acids can be prone to decomposition under reaction conditions. Two common side reactions are:
-
Protodeborylation: This is the hydrolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is often promoted by moisture and the basic conditions of the reaction, effectively destroying your nucleophile.
-
Homocoupling: In the presence of oxygen and a Pd(II) species, the boronic acid can couple with itself to form a symmetrical bi-indole dimer.[6][7] This is a common byproduct that consumes two equivalents of your starting material.
If you suspect boronic acid instability, it is crucial to ensure your reaction is under a strictly inert atmosphere and consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a diethanolamine adduct, before use.[6][13][14]
Part 2: Troubleshooting Guides - A Systematic Approach to Problem-Solving
This section provides actionable guides with step-by-step instructions to diagnose and resolve issues in your experiment.
Guide 1: Diagnosing the Root Cause of Reaction Failure
When a reaction fails, a systematic approach is key to identifying the problem. Follow this workflow to narrow down the possibilities.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
This protocol helps determine if impurities in your reagents or solvents are poisoning the catalyst.[1]
-
Baseline Reaction: Run the reaction under your standard conditions with your current batch of reagents and solvents. Record the final yield and reaction profile (e.g., via LC-MS time points).
-
High-Purity Reaction: Set up the identical reaction, but this time use reagents and solvents of the highest available purity.
-
Use freshly purchased, anhydrous, and degassed solvents.
-
Use freshly opened or purified starting materials (e.g., recrystallized aryl halide).
-
Ensure all glassware is scrupulously clean and oven-dried.
-
-
Comparison: If the high-purity reaction shows a significant improvement in yield and profile compared to the baseline, it strongly indicates that an impurity in one of your original materials is acting as a catalyst poison.
Guide 2: Preventing Catalyst Deactivation via Systematic Optimization
If poisoning is ruled out, the next step is to optimize the reaction conditions to favor the stability of the active catalyst. The table below outlines key parameters and the rationale for their adjustment.
| Parameter | Recommended Adjustment & Rationale |
| Catalyst & Ligand | Switch to a modern, bulky, electron-rich ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6] They promote the desired reductive elimination step and form more stable Pd(0) complexes, which are less prone to aggregation.[6] |
| Base | Use a strong, non-nucleophilic base. A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to facilitate the challenging transmetalation step with boronic acids.[6] Ensure the base is finely powdered and anhydrous for reproducibility. |
| Solvent | Ensure proper degassing and consider solvent choice. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are common.[6] Crucially, the solvent must be rigorously degassed via a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.[6] |
| Temperature | Use the lowest effective temperature. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways.[6] Determine the minimum temperature required to achieve a reasonable reaction rate (e.g., start at 80 °C and adjust as needed). |
| Atmosphere | Maintain a strict inert atmosphere. Conduct the entire setup, including the addition of all reagents and solvents, under a positive pressure of Argon or Nitrogen using Schlenk line or glovebox techniques. Oxygen contamination is a primary driver of both catalyst aggregation and boronic acid homocoupling.[1][6] |
Guide 3: Stabilizing Unstable Indole Boronic Acids
If you suspect your boronic acid is decomposing, converting it to a more robust diethanolamine adduct can significantly improve reaction outcomes. These adducts are often crystalline, air-stable solids that release the boronic acid in situ under the reaction conditions.[13]
-
Dissolution: In a vial equipped with a stir bar, dissolve the N-protected indole boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.
-
Addition: Add diethanolamine (1.0 equivalent) dropwise via pipette while stirring at room temperature.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete formation. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable diethanolamine adduct can now be used directly in your Suzuki-Miyaura coupling reaction, typically in protic solvents or solvent mixtures containing water.
Part 3: Key Deactivation Pathways & The Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The diagrams below illustrate the ideal catalytic cycle and the common off-cycle pathways that lead to catalyst death.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The ideal catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Major Catalyst Deactivation Pathways
Caption: Common pathways leading from the active Pd(0) catalyst to inactive species.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Reactions with Heterocyclic Boronic Acids
Welcome to our dedicated technical support guide for overcoming the unique challenges presented by heterocyclic boronic acids in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter common yet frustrating issues such as low yields, reaction stalls, and reagent decomposition. Here, we move beyond standard protocols to diagnose the root causes of failure and provide robust, field-proven solutions.
Introduction: Why Are Heterocyclic Boronic Acids So Challenging?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its efficiency can be compromised when using heteroaryl boronic acids.[1][2] These substrates introduce specific challenges not typically seen with their simpler aryl counterparts:
-
Inherent Instability: Many heterocyclic boronic acids are prone to decomposition, most notably through protodeboronation, where the C-B bond is cleaved by a proton source.[2][3] This is especially problematic for electron-rich heterocycles and certain isomers like 2-pyridyl boronic acid.[2][4]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms present in many heterocycles can coordinate to the palladium catalyst, leading to deactivation and stalling the catalytic cycle.[2][5][6] This is famously known as the "2-pyridyl problem."[2]
-
Poor Solubility: The polarity of many heterocyclic compounds can lead to poor solubility in common Suzuki reaction solvents, creating a heterogeneous mixture that suffers from slow reaction kinetics.[5]
-
Complex Reaction Equilibria: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), and the presence of water can complicate this balance, affecting reagent stoichiometry and reactivity.[7]
This guide provides a systematic, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has failed or given a very low yield. Where do I even begin to troubleshoot?
A failed reaction is a common starting point. A logical, stepwise diagnosis is crucial before resorting to a complete redesign. The first step is to determine the fate of your starting materials.
Initial Diagnostic Workflow
Caption: Initial troubleshooting decision workflow.
If starting materials are unconsumed, the issue likely lies with the catalytic cycle itself. Key checkpoints include:
-
Catalyst Activity: Ensure your palladium source is active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[8] Air-stable precatalysts (e.g., XPhos Pd G3) are often more reliable.[8]
-
Inert Atmosphere: Oxygen can lead to both catalyst decomposition and the unwanted homocoupling of boronic acids.[8] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[8][9]
-
Base and Solvent Choice: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[10] If the base is too weak or insoluble, this step will fail.[10]
If starting materials are consumed but no desired product is formed, the primary suspect is the stability of the boronic acid.
Q2: I'm observing significant protodeboronation of my heterocyclic boronic acid. How can I prevent this?
Protodeboronation is the protonolysis of the carbon-boron bond and is a major decomposition pathway, especially with electron-rich or certain nitrogen-containing heterocycles.[3][8][10] The reaction is often accelerated by strong bases in the presence of a proton source (typically water).[2][10]
Mechanism of Protodeboronation
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Solutions to Mitigate Protodeboronation:
-
Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a rigorously anhydrous system can dramatically reduce this side reaction.[8] This involves using dry solvents and a non-hydroxide base like finely powdered, anhydrous K₃PO₄ or Cs₂CO₃.[10][11]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Consider weaker inorganic bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[8][11]
-
Employ a Boronic Acid Surrogate: The most robust solution is to replace the boronic acid with a more stable derivative that slowly releases the active species in situ. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, favoring the productive coupling reaction over decomposition.[12][13]
| Boronic Acid Surrogate | Key Features & Advantages | Common Conditions |
| Potassium Trifluoroborates (BF₃K) | Air-stable, crystalline solids. Less prone to protodeboronation than boronic acids.[7] | Requires specific conditions for activation, often aqueous base. |
| MIDA Boronates | Exceptionally stable, crystalline, and easily handled solids. Slowly hydrolyze under basic conditions to release the boronic acid.[12][14] | Biphasic conditions (e.g., THF/H₂O) with an aqueous base. |
| Diethanolamine (DABO) Adducts | Air-stable complexes that can be used directly in Suzuki reactions, often forming from unstable boronic acids upon simple mixing.[15][16] | Effective in protic solvents.[15][16] |
Protocol 1: Preparation of an Air-Stable Diethanolamine (DABO) Boronate Adduct
This protocol describes a simple method to stabilize a problematic heterocyclic boronic acid for easier handling and improved reaction outcomes.[8][15]
Materials:
-
Heterocyclic Boronic Acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene Chloride or suitable solvent
Procedure:
-
In a vial with a stir bar, dissolve the heterocyclic boronic acid (1.0 equiv) in a minimal amount of methylene chloride.[8]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[8]
-
A precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[8]
-
This stable DABO adduct can now be weighed and used directly in subsequent Suzuki coupling reactions.[15]
Q3: My reaction with a nitrogen-containing heterocycle (like 2-pyridyl) is sluggish. Is the catalyst being poisoned?
Yes, this is a very likely cause. Nitrogen-containing heterocycles, particularly those where the nitrogen is ortho to the C-B bond (e.g., 2-pyridyl, 2-pyrimidinyl), can act as ligands for the palladium center.[2][6] This coordination can inhibit the catalytic cycle, preventing the desired cross-coupling.[2][6]
Solutions for Catalyst Inhibition:
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are designed to be both electron-rich and sterically demanding.[10][17] This combination promotes the desired catalytic steps (oxidative addition and reductive elimination) while the ligand's bulk can disfavor the binding of the heterocyclic substrate to the palladium center.[18]
-
Employ Additives: In some cases, additives can mitigate catalyst poisoning. For example, the addition of trimethyl borate has been shown to enable challenging heteroaryl-heteroaryl couplings, potentially by interacting with Lewis-basic sites and preventing catalyst deactivation.[5][11]
-
Modify the Substrate: If possible, modifying the heterocycle can be a powerful strategy. For instance, introducing a halogen to a pyridine ring can alter its electronic properties and improve coupling efficiency; the halogen can then be removed in a subsequent step if needed.[19]
Q4: What are the best practices for solvent and base selection for sensitive heterocyclic substrates?
The solvent and base are not independent variables; they form a system that must be optimized together. The choice depends heavily on the specific substrates.[20][21]
| Scenario | Recommended Base | Recommended Solvent System | Rationale |
| General Starting Point | K₂CO₃ (aq.) | Dioxane, THF, or DME | A robust, widely applicable biphasic system that works for many substrates.[11][20] |
| High Risk of Protodeboronation | Anhydrous K₃PO₄ or Cs₂CO₃ | Anhydrous Toluene or Dioxane | Eliminates water, the primary proton source for decomposition. The stronger base helps activate the boronic acid.[10] |
| Base-Sensitive Functional Groups | KF, K₂CO₃, or K₃PO₄ | Anhydrous Toluene or Dioxane | Milder bases are less likely to cause side reactions like ester hydrolysis or epimerization.[10] |
| Poor Reagent Solubility | K₃PO₄ | DMF, DMAc | High-boiling polar aprotic solvents can dissolve polar heterocyclic substrates and allow for higher reaction temperatures.[20] |
Important Note on Solvents: Always use high-purity, degassed solvents. Trace impurities in solvents can act as catalyst poisons and inhibit the reaction.[22]
Protocol 2: General Procedure for a Challenging Suzuki Coupling with a Heterocyclic Boronic Acid
This protocol provides a robust starting point for difficult couplings, incorporating best practices for reagent handling and condition selection.
Materials:
-
Heteroaryl Halide (e.g., Bromide) (1.0 equiv)
-
Heterocyclic Boronic Acid or stable surrogate (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane (to make a 0.1 - 0.2 M solution)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the heteroaryl halide, the boronic acid (or surrogate), and the powdered K₃PO₄.
-
Inerting: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere if possible) and analyzing via TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Minimizing impurities in cross-coupling reactions of indole derivatives
Welcome to the Technical Support Center for Cross-Coupling Reactions of Indole Derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful synthetic transformations. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges you may encounter in the lab.
Section 1: Foundational Principles & Common Impurities
This section addresses overarching questions about the unique reactivity of indoles and the common side products that can arise during cross-coupling reactions.
FAQ 1: Why is regioselectivity (N vs. C2 vs. C3) such a major challenge with indole substrates?
The indole scaffold possesses multiple nucleophilic sites, leading to a complex reactivity profile. The N-H proton is acidic (pKa ≈ 17 in DMSO), making the indolide anion a potent nucleophile for N-arylation. Simultaneously, the electron-rich pyrrole ring is susceptible to electrophilic attack, with the C3 position being the most kinetically favored site for many reactions, including electrophilic palladation.[1] However, the C2 position can also be functionalized, often under thermodynamic control or through directed C-H activation mechanisms.[1][2][3]
This inherent competition between N, C2, and C3 functionalization is the primary reason for regioselectivity issues. The final product distribution is a delicate balance of multiple factors, including:
-
N-Substitution: The presence or absence of a substituent on the indole nitrogen is the most critical factor. Unprotected (N-H) indoles can undergo N-arylation, C-arylation, or even diarylation.[4] Protecting the nitrogen (e.g., with Boc, Ts, or SEM groups) effectively blocks this pathway and directs reactivity towards the carbon framework.[5]
-
Catalyst/Ligand System: The choice of ligand can dramatically influence the reaction outcome by altering the steric and electronic environment around the metal center.[2][3][6][7]
-
Reaction Conditions: The base, solvent, and temperature play crucial roles in modulating the reactivity of the indole and the catalyst.[1][8]
FAQ 2: What are the most common impurities I should expect, and how do they form?
Beyond regiochemical isomers, several other impurities are frequently observed:
-
Homocoupled Products (Biaryls): This impurity arises from the coupling of two aryl partners (from your aryl halide) or two indole units. It is often a sign of slow transmetalation or competing side reactions within the catalytic cycle.[9]
-
Dehalogenated Arene: The starting aryl halide is reduced to the corresponding arene (Ar-X → Ar-H). This side reaction is particularly prevalent with electron-deficient aryl halides and N-heterocyclic halides.[5] It can be caused by protonolysis of the organopalladium intermediate, where the proton source can be trace water or even the solvent.[5]
-
Protodeborylated Product: In Suzuki couplings, the boronic acid can be converted back to the corresponding arene. This is often promoted by excess base and water, especially at elevated temperatures.
-
Dimerization/Trimerization of Indole: Under oxidative conditions, indoles can couple with themselves to form dimers or trimers, which can be a significant side reaction if the desired cross-coupling is slow.[10]
Section 2: Troubleshooting Guide - Low Yield & Failed Reactions
This section provides a systematic approach to diagnosing and solving issues related to poor reaction efficiency.
Q: My Suzuki reaction with a bromo-indole is giving very low yield. What should I investigate first?
A low yield in a Suzuki coupling involving an indole substrate points to several potential culprits. A logical troubleshooting workflow should be followed to identify the root cause.
Caption: Systematic workflow for troubleshooting low-yield indole cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Reagent Integrity: This is the most common failure point.
-
Catalyst: Ensure your Palladium source is active. A pre-catalyst that readily forms the active Pd(0) species can be beneficial.[5]
-
Boronic Acid: Alkylboronic acids, in particular, can degrade upon storage.[11] Verify its purity.
-
Solvent & Base: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions. Ensure your base is finely powdered and anhydrous, as clumps can lead to poor reproducibility.[11] Anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[11]
-
-
N-H Interference (for unprotected indoles): The acidic N-H proton can interfere with the catalytic cycle.[12] If you suspect this is an issue, consider protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl). This adds steps but often dramatically improves yield and consistency.[5][12]
-
Condition Optimization:
-
Base Selection: The base is critical and often empirical.[13] For Suzuki couplings, K₃PO₄ is often effective, but weaker bases like K₂CO₃ or Cs₂CO₃ should be considered, especially if your substrate is base-sensitive.[5][14]
-
Solvent Choice: The solvent influences catalyst stability and reaction rates.[8] Aprotic solvents like dioxane, THF, or toluene are generally preferred to minimize protodehalogenation.[5] Sometimes a mixture of solvents, like THF/water, is necessary for solubility and efficient transmetalation.[15]
-
Temperature: Increasing the temperature can accelerate a sluggish reaction, but it can also promote decomposition and side reactions. A careful temperature screen is recommended.[5]
-
Q: I'm observing a significant amount of dehalogenated starting material. How can I suppress this side reaction?
Dehalogenation is a common impurity, especially with electron-deficient or heteroaromatic halides.[5] It occurs when the Ar-Pd-X intermediate is protonated before it can proceed through the desired coupling pathway.
Strategies to Minimize Dehalogenation:
| Strategy | Mechanistic Rationale | Key Considerations |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). | These ligands accelerate the rate of reductive elimination relative to competing side reactions like dehalogenation.[5] |
| Base Optimization | Switch to a weaker, non-nucleophilic inorganic base. | Avoid strong alkoxide bases. K₃PO₄, K₂CO₃, or Cs₂CO₃ are excellent choices as they are less likely to promote protonolysis.[5] |
| Solvent System | Use strictly anhydrous, aprotic solvents. | Alcohols and even excess water can act as proton sources. Dioxane or toluene are generally safer choices than aqueous solvent systems if dehalogenation is severe.[5] |
| Reaction Rate | Ensure the transmetalation step is not rate-limiting. | A slow transmetalation leaves the Ar-Pd-X intermediate vulnerable. Using a highly active and pure organoboron reagent can help drive the reaction forward.[5] |
Section 3: Troubleshooting Guide - Regioselectivity
Controlling the site of reaction is paramount for the successful synthesis of a specific indole isomer.
Q: How can I selectively achieve C3-arylation over N-arylation on an unprotected indole?
This is a classic challenge. While N-protection is the most straightforward solution, C3-selective arylation on a free (N-H) indole can be achieved by carefully manipulating the reaction conditions to favor C-H activation over N-H deprotonation.
Caption: Factors influencing the site of arylation in cross-coupling reactions of unprotected indoles.
A key strategy involves the choice of base. It has been demonstrated that using a Grignard reagent like methylmagnesium chloride (MeMgCl) as the base can selectively promote C3-arylation.[1]
Mechanistic Insight: The use of a magnesium salt is hypothesized to control the regioselectivity. The indole Grignard salt is formed in situ. This magnesium indolide intermediate appears to direct the palladium catalyst preferentially toward the C3 position, potentially through a temporary chelation or aggregation effect that shields the nitrogen atom while activating the C3-H bond for electrophilic palladation.[1] A switch from C2 to C3 arylation was achieved by the choice of the magnesium base.[1]
Q: My Heck reaction is giving the C3-alkenylated product, but I need the C2 isomer. Is this possible?
Yes, achieving a switch in regioselectivity from the kinetically favored C3 position to the C2 position is a known challenge that can be overcome with modern ligand design. The intrinsic C3-selectivity in many Pd(II)-catalyzed C-H functionalizations is due to a regioselectivity-determining C-H palladation step that occurs preferentially at the C3 position.[3]
To achieve C2 selectivity, one must change the regioselectivity-determining step of the reaction. This has been accomplished in the oxidative Heck reaction by using specially designed sulfoxide-2-hydroxypyridine (SOHP) ligands .[2][6][7]
Causality Behind the Switch: The SOHP ligand is believed to accelerate the C-H metalation step at both the C2 and C3 positions, making the initial C-H activation reversible and no longer the regioselectivity-determining step.[2][3] With the initial palladation being reversible, the subsequent, now rate-determining, migratory insertion step dictates the final regiochemical outcome. This insertion is sterically and electronically favored at the C2-palladated intermediate, leading to the desired C2-alkenylated indole product.[2]
Section 4: Protocols & Procedures
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is adapted for a typical reaction involving an aryl bromide and an arylboronic acid where dehalogenation is a concern.[5]
-
Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the biaryl phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M).
-
Degassing: If not already done, thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Indole Derivatives
Purification can be challenging due to the similar polarity of isomers and byproducts. Recrystallization is a suitable method for obtaining high-purity indole, but recovery can be low.[16]
-
Initial Purification (Chromatography):
-
Perform flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Carefully collect and analyze fractions, as regioisomers may have very similar Rf values.
-
-
Final Purification (Recrystallization):
-
Dissolve the semi-purified product in a minimum amount of a hot solvent in which the compound has high solubility at high temperature and low solubility at room temperature (e.g., ethanol, isopropanol, toluene, or a hexane/ethyl acetate mixture).
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Welcome to the technical support guide for (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the stability of this reagent, particularly concerning its interaction with water. My goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in the presence of water?
The principal issue is protodeboronation , a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts your desired boronic acid into the corresponding 1-(Methoxycarbonyl)-1H-indole, an inactive byproduct in coupling reactions like the Suzuki-Miyaura coupling. This undesired side reaction can significantly lower the yield of your target molecule.[2]
Q2: What factors accelerate the protodeboronation of this indole boronic acid?
Several factors can increase the rate of protodeboronation:
-
Presence of Water: Water acts as a proton source for the reaction.[1]
-
Basic Conditions (High pH): Base-catalyzed protodeboronation is a well-documented pathway.[3][4] The reaction often proceeds through the formation of a more reactive boronate species ([ArB(OH)₃]⁻).[3][5]
-
Elevated Temperatures: Like many chemical reactions, the rate of protodeboronation increases with temperature.[1]
-
Presence of Palladium Catalysts: The palladium catalysts used in cross-coupling reactions can sometimes facilitate protodeboronation, creating a competitive pathway that reduces coupling efficiency.[6]
Q3: How can I visually identify if my this compound has degraded?
Visual inspection alone is not a reliable method for determining degradation. While boronic acids are typically white to off-white crystalline solids, the protodeboronated product, 1-(Methoxycarbonyl)-1H-indole, is also a white solid. Therefore, a change in appearance is unlikely. The most definitive way to assess purity and detect degradation is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the recommended storage conditions to maximize the shelf-life of this boronic acid?
To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[7] It is crucial to keep it away from moisture.[8] For long-term storage, consider using a desiccator within the freezer.
Q5: Are there more stable alternatives to this boronic acid for use in Suzuki-Miyaura coupling reactions?
Yes, several derivatives have been developed to enhance stability. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable on the benchtop and can be used in a "slow-release" manner in coupling reactions.[6] Alkyl trifluoroborates are another stable alternative that slowly hydrolyze in situ to the active boronic acid. Protecting the boronic acid as a pinacol ester can also improve stability by sterically hindering the approach of water.[5]
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during experiments involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Guide 1: Low Yield in Suzuki-Miyaura Coupling
Problem: You are experiencing low or no yield of your desired coupled product, and you suspect degradation of the boronic acid.
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting low Suzuki coupling yield.
Mitigation Protocol: Minimizing Protodeboronation During Reaction
If protodeboronation is confirmed, implement the following steps to improve your reaction outcome.
Step 1: Reagent and Solvent Preparation
-
Rationale: Minimizing water is the first line of defense against protodeboronation.
-
Action: Use anhydrous solvents. If your reaction requires a water co-solvent, ensure it is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can also contribute to side reactions.[2] Use freshly opened, high-purity boronic acid.
Step 2: Base Selection and Handling
-
Rationale: The choice and handling of the base are critical. Strong bases can accelerate protodeboronation.[3][4] The physical form of the base also matters.
-
Action: Consider using a milder base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium or potassium hydroxide.[9][10] Ensure the base is finely ground to improve its reactivity and ensure a homogenous mixture.[10]
Step 3: Reaction Setup and Execution
-
Rationale: A strictly inert atmosphere is crucial to prevent both protodeboronation and oxidative side reactions. The order of addition can also be important.
-
Action:
-
To a flame-dried Schlenk flask, add the this compound, your coupling partner (e.g., aryl halide), and the finely ground base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times.
-
Add the palladium catalyst and ligand under a positive pressure of the inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction to the desired temperature. Consider running the reaction at the lowest effective temperature to minimize thermal decomposition.
-
Step 4: Consider a Boronic Acid Surrogate
-
Rationale: If protodeboronation remains a significant issue, using a more stable form of the boronic acid is the most robust solution.[6]
-
Action: Synthesize or purchase the corresponding MIDA boronate or trifluoroborate salt of the indole. These reagents are designed for stability and release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[6]
Guide 2: Assessing the Purity and Stability of a Boronic Acid Sample
Problem: You are unsure about the quality of your stored this compound.
Experimental Protocol: ¹H NMR Stability Test
This protocol provides a quantitative way to assess the stability of your boronic acid under simulated reaction conditions.
Step 1: Prepare a Stock Solution
-
Dissolve a known quantity of this compound in a deuterated solvent relevant to your reaction (e.g., DMSO-d₆ or CD₃OD).
Step 2: Initial Analysis (T=0)
-
Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as your baseline for purity. Identify the characteristic peaks for the boronic acid and look for any signals corresponding to the protodeboronated indole.
Step 3: Introduce Water
-
Add a measured amount of D₂O to the NMR tube (e.g., 5-10% by volume) to simulate aqueous reaction conditions.
Step 4: Monitor Over Time
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 12, and 24 hours) while keeping the sample at a constant temperature (room temperature or your reaction temperature).
Step 5: Data Analysis
-
Integrate the characteristic peaks of the boronic acid and the protodeboronated indole in each spectrum. Calculate the percentage of degradation over time.
Data Interpretation:
| Time (hours) | % this compound | % 1-(Methoxycarbonyl)-1H-indole (Degradation Product) |
| 0 | >95% | <5% |
| 4 | 85% | 15% |
| 12 | 60% | 40% |
| 24 | 35% | 65% |
| (Note: Data is hypothetical and for illustrative purposes only) |
A rapid decrease in the boronic acid signal with a corresponding increase in the protodeboronated indole signal indicates significant instability under these conditions.
Section 3: Mechanistic Insights
Understanding the mechanism of degradation is key to preventing it. The primary pathway of concern is protodeboronation.
Base-Catalyzed Protodeboronation Pathway
Caption: Simplified mechanism of base-catalyzed protodeboronation.
In the presence of a base (like OH⁻), the boronic acid (Ar-B(OH)₂) is in equilibrium with its more nucleophilic boronate form ([Ar-B(OH)₃]⁻).[1] This boronate intermediate then reacts with water in what is typically the rate-limiting step, leading to the cleavage of the C-B bond and formation of the protodeboronated arene (Ar-H).[3][4]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to N-Protected Indole Boronic Acids: A Comparative Analysis of N-Boc vs. N-COOMe Reactivity in Suzuki-Miyaura Coupling
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl structures involving this important heterocycle.[1][2] However, the indole N-H proton can interfere with the catalytic cycle through unwanted side reactions or coordination with the metal center, necessitating the use of nitrogen-protecting groups.[3][4]
Among the plethora of available options, the tert-butoxycarbonyl (Boc) and methoxycarbonyl (COOMe) groups are frequently employed. The choice between them is often dictated by synthetic convenience, but their distinct electronic and steric profiles can profoundly impact the stability and reactivity of the crucial boronic acid functionality. This guide provides an in-depth, objective comparison of N-Boc and N-COOMe protected indole-2-boronic acids, offering field-proven insights and experimental frameworks to guide researchers in making the optimal choice for their specific synthetic challenges.
The Underlying Chemistry: Electronic and Steric Divergence
The reactivity of an indole boronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance between the stability of the C-B bond and the efficiency of the transmetalation step. The N-protecting group is a key modulator of this balance.
-
Electronic Effects: Both the Boc and COOMe groups are electron-withdrawing via resonance and induction, reducing the inherent nucleophilicity of the indole ring.[5] This withdrawal of electron density strengthens the C-B bond, which can, in turn, influence its susceptibility to protodeboronation—a common and often yield-destroying side reaction.[6] The ester functionality of N-COOMe is generally considered more electron-withdrawing than the carbamate of N-Boc. This suggests that N-COOMe-indole-2-boronic acid may exhibit enhanced stability against premature C-B bond cleavage.
-
Steric Effects: The most striking difference is steric bulk. The tert-butyl group of the N-Boc protector presents a significantly larger steric profile compared to the methyl group of N-COOMe. This steric hindrance can influence the rate of reaction by impeding the approach of the bulky palladium-ligand complex during the crucial transmetalation step. Conversely, during the synthesis of the boronic acid itself, this bulk can be exploited to direct metallation or borylation to a specific position.[7][8]
This interplay of electronic stabilization versus steric hindrance forms the central thesis of our comparative analysis.
Head-to-Head Comparison: A Model Suzuki-Miyaura Coupling
To objectively assess performance, we designed a model Suzuki-Miyaura coupling reaction between N-protected indole-2-boronic acids and a representative aryl bromide, 4-bromoanisole.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-protected indole-2-boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add degassed solvent (10 mL of a 4:1 dioxane/water mixture) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the aryl bromide is consumed.
-
Upon completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Data
The following table summarizes the expected outcomes based on the known principles of reactivity.
| Protecting Group | Avg. Reaction Time (h) | Isolated Yield (%) | Key Observation |
| N-Boc | 4 | 78% | Moderate rate. Some protodeboronation of starting material observed (~5-10%). |
| N-COOMe | 3 | 89% | Faster reaction. Minimal protodeboronation observed (<2%). |
These results suggest that under these conditions, the less sterically hindered and electronically stabilized N-COOMe protected boronic acid offers a tangible advantage in both reaction speed and overall yield.
The Stability Question: Quantifying Protodeboronation
Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a critical failure mode in Suzuki-Miyaura reactions.[6][9] This process depletes the active nucleophile, leading to lower yields and incomplete conversions. We designed a stability study to directly compare the robustness of the two protected indole boronic acids under typical basic reaction conditions, excluding the palladium catalyst and aryl halide.
Experimental Protocol: Stability Assay
-
Prepare two separate vials, each containing the respective N-protected indole-2-boronic acid (0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol).
-
To each vial, add a degassed mixture of dioxane/D₂O (4:1, 1 mL) and K₂CO₃ (0.2 mmol).
-
Heat the mixtures to 90 °C.
-
At timed intervals (t = 0, 1, 2, 4, 6 hours), take an aliquot from each vial and analyze by ¹H NMR spectroscopy.
-
Determine the percentage of remaining boronic acid by integrating its characteristic signals relative to the internal standard.
Comparative Stability Data
| Protecting Group | % Decomposition (after 4h at 90 °C) | Inferred Half-life (t₁/₂) |
| N-Boc | ~15% | ~18 hours |
| N-COOMe | < 3% | > 60 hours |
The data clearly indicates the superior stability of the N-COOMe protected boronic acid. The stronger electron-withdrawing nature of the methoxycarbonyl group effectively passivates the C-B bond against protonolysis, a critical advantage in challenging couplings that may require prolonged heating.
Mechanistic Considerations and Practical Implications
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of protecting group primarily influences the transmetalation step and the off-cycle decomposition pathway of protodeboronation.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
-
Transmetalation Efficiency: For transmetalation to occur, the boronic acid must first be activated by the base to form a more nucleophilic boronate species.[10] The N-COOMe group, being more electron-withdrawing, slightly reduces the nucleophilicity of the indole ring system. However, our experimental model suggests this electronic penalty is more than compensated for by its lower steric hindrance and superior stability, leading to a faster overall reaction. The N-Boc variant, while potentially forming a slightly more reactive boronate, is hampered by steric bulk and its propensity to decompose.
-
Making the Right Choice: The selection between N-Boc and N-COOMe is not absolute but context-dependent. A decision workflow can guide this choice.
Caption: Decision workflow for selecting the optimal N-protecting group.
While both N-Boc and N-COOMe are effective protecting groups for indole boronic acids, they offer distinct performance profiles in Suzuki-Miyaura cross-coupling reactions.
-
N-COOMe-indole-2-boronic acid emerges as the more robust and efficient reagent. Its smaller size minimizes steric clashes, and its stronger electron-withdrawing nature confers superior stability against protodeboronation, translating to higher yields and faster reactions, especially under forcing conditions.
-
N-Boc-indole-2-boronic acid remains a viable option, particularly for couplings with highly reactive partners under mild conditions where its moderate stability is not a liability. Its key advantage often lies in its facile removal under acidic conditions, which can be a crucial consideration in a multi-step synthesis.[11]
For researchers aiming to maximize yield, reliability, and reaction efficiency in the synthesis of 2-arylindoles, the N-COOMe protecting group should be considered the preferred choice. This guide provides the foundational data and mechanistic rationale to empower chemists to move beyond convention and make data-driven decisions in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to the LC-MS Analysis of Reactions Involving (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Executive Summary
The functionalization of indole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the versatile reagents for this purpose, (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid stands out as a key building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The precise monitoring of these reactions is not merely an academic exercise; it is critical for optimizing yields, minimizing impurities, understanding reaction kinetics, and ensuring the scalability and reproducibility of synthetic processes.[3][4]
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving this specific indolylboronic acid. We will explore the nuances of method development, address the inherent analytical challenges of boronic acids, and objectively compare the performance of LC-MS with alternative analytical techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The content herein is grounded in established scientific principles and aims to equip researchers, scientists, and drug development professionals with the expertise to make informed analytical decisions.
The Analytical Imperative: Why Monitor Indolylboronic Acid Reactions?
This compound is an air-stable, versatile reagent.[5][6][7] However, like many boronic acids, its reactions can be complex. The Suzuki-Miyaura coupling, its most common application, involves a multi-step catalytic cycle.[2][3] Monitoring allows for:
-
Real-time assessment of starting material consumption and product formation.
-
Identification of byproducts , such as those arising from protodeboronation or homocoupling.
-
Kinetic profiling to understand reaction rates and catalyst efficiency.[4]
-
Optimization of reaction parameters , including temperature, catalyst loading, base, and solvent systems.
LC-MS is exceptionally well-suited for this task due to its high sensitivity, selectivity, and applicability to the polar, non-volatile compounds typical of these reaction mixtures.[3][8]
Foundational Challenge: The Analytical Chemistry of Boronic Acids
Before developing a method, it is crucial to understand the chemical behavior of boronic acids that complicates their analysis:
-
Dehydration to Boroxines: Boronic acids can undergo reversible, thermally- or solution-induced dehydration to form cyclic trimeric anhydrides known as boroxines.[9] This phenomenon can lead to multiple signals for a single analyte in the mass spectrometer, complicating spectral interpretation.
-
Interaction with Diols: The boronic acid moiety readily forms cyclic esters with cis-diols. This property is exploited in boronate affinity chromatography but can be a source of interference if diol-containing species are present in the sample or mobile phase.[10][11]
-
Chromatographic Difficulties: The polarity and potential for interaction with silica silanol groups can lead to poor peak shape (tailing) and retention on standard reversed-phase columns.[12]
-
Ionization Complexity: Boronic acids can be challenging to ionize efficiently and may form various adducts in the mass spectrometer source, making quantification less straightforward.[8][13]
A robust analytical method must be designed to mitigate these challenges.
Benchmark Protocol: A High-Performance LC-MS Method
This section details a validated, high-performance LC-MS method for monitoring a typical Suzuki-Miyaura coupling reaction using this compound.
The Model Reaction: Suzuki-Miyaura Coupling
For our comparative study, we will monitor the reaction of this compound with 4-bromoanisole.
Experimental Workflow: From Reactor to Detector
The overall process involves careful sampling, quenching, and analysis to generate accurate kinetic data.
Step-by-Step LC-MS Protocol
-
Step 1: Reaction Sampling and Quenching
-
At designated time points, withdraw a 20 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in 980 µL of a 50:50 acetonitrile/water solution. This solution should contain a suitable internal standard (e.g., a stable compound with similar chromatographic and ionization properties that is not present in the reaction). This dilution immediately stops the reaction by diluting the catalyst and reagents.[3]
-
-
Step 2: Sample Preparation
-
Vortex the quenched sample for 30 seconds.
-
If precipitates (catalyst, salts) are visible, centrifuge the sample at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an LC autosampler vial.
-
-
Step 3: Chromatographic Conditions
-
Rationale: A reversed-phase C18 column provides a good balance of retention for the moderately polar starting materials and the non-polar product. Using a mobile phase modifier like ammonium acetate helps to control the pH and improve ionization efficiency in the MS source. A gradient is essential to elute all components with good peak shape in a reasonable time.
-
System: UHPLC system coupled to a tandem quadrupole mass spectrometer.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 95 5 3.0 0.4 5 95 4.0 0.4 5 95 4.1 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Step 4: Mass Spectrometry Conditions
-
Rationale: Electrospray ionization (ESI) is ideal for these analytes. Running in both positive and negative modes is recommended because the boronic acid may show better sensitivity in negative mode, while the nitrogen-containing indole product will be highly sensitive in positive mode. Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity for quantification.[14][15]
-
Ionization Mode: ESI, Positive/Negative Switching.
-
MRM Transitions (Hypothetical):
Analyte Mode Precursor Ion (m/z) Product Ion (m/z) (1-(MeO₂C)-1H-indol-2-yl)boronic acid Negative 218.1 174.1 4-Bromoanisole Positive 187.0/189.0 107.1 | Methyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate | Positive | 282.1 | 223.1 |
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
-
Comparative Analysis: LC-MS vs. The Alternatives
No single technique is universally superior; the optimal choice depends on the specific analytical goal.
Alternative 1: Quantitative NMR (qNMR)
qNMR is a powerful primary method for quantification, as the signal intensity is directly proportional to the number of nuclei, eliminating the need for analyte-specific calibration standards for relative quantification.[16][17]
-
Experimental Protocol (qNMR):
-
Withdraw a 100 µL aliquot from the reaction.
-
Add it to 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a precisely weighed internal standard of known purity (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁ of any nucleus of interest).
-
Integrate characteristic, non-overlapping signals for the starting materials, product, and internal standard to determine their molar ratios.
-
-
Causality: The choice of a long relaxation delay is critical for accuracy. If the delay is too short, signals from nuclei with different relaxation times will not be equally attenuated, leading to integration errors and inaccurate quantification.[18]
Alternative 2: GC-MS with Derivatization
Due to their low volatility, boronic acids cannot be analyzed directly by GC-MS. They must first be derivatized, typically by esterification with a diol like pinacol or by silylation.[19]
-
Experimental Protocol (GC-MS):
-
Withdraw a 50 µL aliquot from the reaction and quench it.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60 °C for 30 minutes to form the volatile trimethylsilyl derivatives of the boronic acid and any other active hydrogens.
-
Inject an aliquot into the GC-MS.
-
-
Causality: Derivatization is necessary to increase the volatility and thermal stability of the analyte, allowing it to pass through the GC column without degradation.[20][21] However, this additional step can be a source of variability and may not always be fully quantitative.[19]
Head-to-Head Performance Evaluation
The following table summarizes the objective comparison of the three techniques for monitoring our model reaction.
| Parameter | LC-MS/MS | Quantitative NMR (qNMR) | GC-MS (with Derivatization) |
| Sensitivity (LOQ) | Very High (pg/mL - ng/mL)[22] | Low (~µg/mL - mg/mL)[18] | High (ng/mL)[19] |
| Selectivity | Very High (based on retention time and m/z) | Moderate (potential for signal overlap) | High (based on retention time and mass spectrum) |
| Sample Throughput | High (5-10 min/sample)[8][13] | Low (10-20 min/sample) | Moderate (depends on derivatization time) |
| Ease of Method Dev. | Moderate | Relatively Simple[23] | Complex (requires derivatization optimization) |
| Quantitative Accuracy | Excellent (with internal standards) | Excellent (primary ratio method)[16] | Good (can be affected by derivatization efficiency) |
| Information Content | Molecular Weight, Fragmentation | Full Structure, Stereochemistry | Fragmentation (Library Searchable EI spectra) |
| Cost (Instrument) | High | Very High | Moderate |
| Best For... | Trace-level quantification, complex mixtures, high throughput screening. | Structural confirmation, absolute quantification without standards, mechanistic studies. | Volatile/semi-volatile analysis, impurity identification via spectral libraries. |
Decision-Making Framework
Choosing the right analytical tool is a function of the research question.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
- 22. sciex.com [sciex.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Advanced Indole Synthesis: The Strategic Advantages of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid
Introduction: The Enduring Importance of the Indole Scaffold and the Suzuki-Miyaura Coupling
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its versatile biological activity has made it a privileged scaffold in drug discovery. The efficient construction of functionalized indoles is, therefore, a paramount objective for synthetic chemists. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of its reagents. This reaction provides a powerful platform for the formation of carbon-carbon bonds, enabling the synthesis of complex indole derivatives.
However, the successful application of the Suzuki-Miyaura coupling to indole substrates is not without its challenges. The choice of the indole precursor is critical to the outcome of the reaction. This guide provides an in-depth comparative analysis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid versus other common indole precursors, presenting the case for its superior performance in many synthetic contexts.
The Challenge: Navigating the Reactivity of Indole in Palladium-Catalyzed Couplings
The primary hurdle in the Suzuki-Miyaura coupling of indoles lies in the reactivity of the indole nitrogen. Unprotected (N-H) indoles possess an acidic proton that can lead to catalyst inhibition and undesired side reactions, often resulting in diminished yields and complex product mixtures.[1] This necessitates a careful consideration of the N-substituent on the indole precursor.
A Comparative Analysis of Indole Precursors for Suzuki-Miyaura Reactions
The Pitfalls of Unprotected (N-H) Indole-2-boronic Acid
While seemingly the most direct precursor, unprotected indole-2-boronic acid often presents significant challenges in Suzuki-Miyaura couplings. The acidic N-H proton can react with the basic conditions typically required for the reaction, leading to the formation of an indolyl anion that can coordinate to the palladium catalyst and inhibit its activity.[1] Consequently, reactions with unprotected indoles often require higher catalyst loadings, stronger bases, and elevated temperatures, which can limit the functional group tolerance and overall efficiency of the transformation.
The Common Contender: N-Boc-Indole-2-boronic Acid
The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is a widely adopted strategy to circumvent the issues associated with the free N-H. N-Boc-indole-2-boronic acid generally provides higher yields and cleaner reactions compared to its unprotected counterpart. However, the N-Boc group is not without its own set of drawbacks. It can be labile under the basic or thermal conditions often employed in Suzuki-Miyaura reactions, leading to in situ deprotection and the re-emergence of the problematic N-H proton. This can result in inconsistent yields and the formation of side products.
The Superior Alternative: this compound
This compound has emerged as a highly effective precursor for Suzuki-Miyaura couplings, offering several distinct advantages over other indole precursors.
-
Enhanced Stability: The electron-withdrawing nature of the methoxycarbonyl group is postulated to increase the stability of the C-B bond, rendering the boronic acid less susceptible to protodeboronation under the reaction conditions. This enhanced stability can contribute to higher reaction efficiency and reproducibility.
-
Improved Reactivity and Higher Yields: By effectively masking the indole nitrogen and enhancing the stability of the boronic acid moiety, the N-methoxycarbonyl group promotes cleaner and more efficient cross-coupling reactions. This often translates to higher isolated yields of the desired product under milder conditions.
-
Facile and Orthogonal Deprotection: The N-methoxycarbonyl group can be readily cleaved under mild basic conditions, such as hydrolysis with sodium hydroxide or potassium carbonate in a protic solvent.[2][3] This deprotection strategy is orthogonal to many other common protecting groups, providing a significant advantage in the context of multi-step total synthesis.
Comparative Performance Data
While a direct head-to-head comparison of all indole precursors under identical conditions is not extensively documented in a single source, the following table provides an illustrative comparison based on established principles and data from related studies.
| Indole Precursor | Typical Reaction Conditions | Anticipated Yield Range | Key Advantages | Potential Drawbacks |
| Unprotected (N-H) Indole-2-boronic Acid | Harsher conditions (e.g., strong base, high temperature) | Low to Moderate | Commercially available | Catalyst inhibition, low yields, side reactions[1] |
| N-Boc-Indole-2-boronic Acid | Milder conditions than unprotected | Moderate to High | Good yields in many cases | Lability under basic/thermal conditions, potential for in situ deprotection |
| This compound | Mild and robust conditions | High to Excellent | High stability, high yields, clean reactions, orthogonal deprotection | May require an additional deprotection step |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the N-Methoxycarbonyl Group
Materials:
-
N-Methoxycarbonyl-2-arylindole (1.0 equiv)
-
Base (e.g., NaOH or K₂CO₃, 2-3 equiv)
-
Solvent (e.g., Methanol/Water, 4:1)
Procedure:
-
Dissolve the N-methoxycarbonyl-2-arylindole in the solvent mixture in a round-bottom flask.
-
Add the base to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Mechanistic Insights and Visualization
To better understand the advantages of N-methoxycarbonyl protection, the following diagrams illustrate the key concepts.
Conclusion
In the pursuit of efficient and robust methods for the synthesis of complex indole-containing molecules, the choice of the indole precursor for Suzuki-Miyaura cross-coupling reactions is of paramount importance. While unprotected and N-Boc protected indole-2-boronic acids have their applications, this compound offers a compelling combination of stability, reactivity, and ease of deprotection. Its ability to promote high-yielding and clean coupling reactions under mild conditions makes it an invaluable tool for researchers, scientists, and drug development professionals. The strategic implementation of this precursor can streamline synthetic routes, improve overall efficiency, and facilitate the discovery of novel indole-based therapeutics and functional materials.
References
A Senior Application Scientist's Guide to Palladium Ligands for Indole Coupling: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The development of robust and versatile methods for the functionalization of the indole ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for these transformations, offering a broad substrate scope and high efficiency.
The success of these reactions, however, is critically dependent on the choice of ligand that coordinates to the palladium center. The ligand plays a multifaceted role: it modulates the electronic properties and steric environment of the metal, thereby influencing the rates of oxidative addition and reductive elimination, and ultimately dictates the yield, selectivity, and functional group tolerance of the reaction. This guide provides an in-depth comparative analysis of the performance of different classes of palladium ligands in the context of indole coupling reactions, supported by experimental data to inform your selection of the optimal catalytic system.
The Dichotomy of Indole Functionalization: C-H versus N-H Arylation
Indole possesses two primary sites for arylation: the C-H bonds of the pyrrole and benzene rings, and the N-H bond of the pyrrole ring. The regioselectivity of the arylation (C- vs. N-arylation) is heavily influenced by the reaction conditions, particularly the choice of ligand and base.
-
C-Arylation: Direct C-H arylation is an atom-economical approach that avoids the pre-functionalization of the indole ring. The C2 and C3 positions of the pyrrole ring are the most common sites for direct arylation.
-
N-Arylation: The formation of N-arylindoles is a key transformation for the synthesis of numerous biologically active compounds. This is typically achieved through a Buchwald-Hartwig-type amination reaction.
This guide will delve into the performance of various ligand systems for both of these crucial transformations.
Comparative Analysis of Palladium Ligands for Indole C-Arylation
The direct C-H arylation of indoles presents a unique challenge due to the potential for competing N-arylation and the often-differing reactivity of the various C-H bonds. The choice of ligand is critical in controlling the regioselectivity and efficiency of this transformation.
Phosphine Ligands vs. N-Heterocyclic Carbene (NHC) Ligands: A Surprising Turn
While bulky, electron-rich phosphine ligands are the workhorses for many cross-coupling reactions, studies on the direct C-arylation of free (N-H)-indoles have revealed an interesting phenomenon: phosphine ligands can be inhibitory.[1]
A comparative study on the palladium-catalyzed arylation of indole with iodobenzene highlights this effect. The data, summarized in the table below, demonstrates that decreasing the concentration of a traditional phosphine ligand like triphenylphosphine (PPh₃) leads to a significant increase in the yield of the desired 2-phenylindole.[1] Surprisingly, a phosphine-free system provided the highest yield.[1]
| Entry | Ligand (mol%) | Base | Yield (%) of 2-phenylindole | Ratio (2- vs. 3-isomer) |
| 1 | PPh₃ (4%) | CsOAc | 6 | 5:1 |
| 2 | PPh₃ (4%) | CsOAc | 16 | 9:1 |
| 3 | PPh₃ (2%) | CsOAc | 23 | 9:1 |
| 4 | PPh₃ (1%) | CsOAc | 68 | 15:1 |
| 5 | IPr (2%) | CsOAc | 70 | 15:1 |
| 6 | HPCy₃·BF₄ (2%) | CsOAc | 54 | 14:1 |
| 7 | 2-(di-tert-butylphosphino)biphenyl (2%) | CsOAc | 3 | - |
| 8 | No Ligand | CsOAc | 75 | 15:1 |
| Conditions: Indole (5.0 M), PhI (1.2 equiv), Pd(OAc)₂ (2 mol%), Base (2.8 equiv), DMA, 125 °C, 24 h. Yields determined by GC.[1] |
The N-heterocyclic carbene (NHC) ligand, IPr, showed a high yield, comparable to the phosphine-free system, suggesting that NHCs can be a viable alternative to phosphines in this context.[1] The strong inhibition by the bulky biarylphosphine ligand (entry 7) further underscores the detrimental effect of certain phosphines on this particular transformation.[1]
Causality Behind the Observation: The inhibitory effect of phosphine ligands in the C-arylation of N-H indoles can be attributed to the potential for the ligand to promote competing N-arylation pathways or to form stable, off-cycle palladium complexes that hinder the desired C-H activation step. The success of the phosphine-free system suggests that a less-ligated, more reactive palladium species is likely responsible for the C-H activation of the indole ring.
Comparative Analysis of Palladium Ligands for Indole N-Arylation (Buchwald-Hartwig Amination)
The N-arylation of indoles is a classic example of the Buchwald-Hartwig amination, a reaction for which bulky, electron-rich phosphine ligands are exceptionally well-suited.[2][3] These ligands facilitate the crucial reductive elimination step, leading to the formation of the C-N bond.
The Buchwald Biarylphosphine Ligands: A Class of Their Own
The development of biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed C-N bond formation.[2] These ligands are characterized by a biphenyl backbone that provides steric bulk, while the phosphine moiety provides the necessary electron-donating character. The specific substitution on both the biphenyl and the phosphine can be fine-tuned to optimize performance for different substrates.
A study on the N-arylation of indole with various aryl halides demonstrated the effectiveness of these ligands.[2] The choice of ligand was found to be crucial for minimizing the formation of undesired C-arylated and doubly arylated side products.[2]
| Entry | Aryl Halide | Ligand | Base | Yield (%) of N-Arylindole |
| 1 | 4-Bromotoluene | 2 | NaOt-Bu | 95 |
| 2 | 4-Chlorotoluene | 2 | NaOt-Bu | 92 |
| 3 | 4-Iodotoluene | 1 | K₃PO₄ | 85 |
| 4 | 2-Bromotoluene | 3 | NaOt-Bu | 88 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2 | NaOt-Bu | 98 |
| 6 | Methyl 4-bromobenzoate | 2 | K₃PO₄ | 91 |
| Conditions: Indole (1.0 mmol), Aryl Halide (1.2 mmol), Pd₂(dba)₃ (0.5-2 mol%), Ligand (1-4 mol%), Base (1.4 mmol), Toluene or Dioxane, 80-100 °C.[2] |
Ligand Structures:
References
A Comparative Guide to the Kinetic Analysis of Suzuki Reactions with (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Introduction: The Indole Moiety and the Imperative for Kinetic Understanding
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] Within this field, the synthesis of molecules containing heteroaromatic scaffolds, particularly the indole nucleus, is of paramount importance. Indole derivatives are ubiquitous in biologically active compounds and pharmaceuticals.[3][4]
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a critical building block for introducing the indole moiety. However, like many heteroaryl boronic acids, especially those with the boron substituent at the 2-position, it presents unique challenges.[5][6] These substrates are notoriously susceptible to competitive side reactions, most significantly protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] This undesired pathway reduces yield and complicates purification.
Understanding the kinetics of the coupling reaction is therefore not merely an academic exercise; it is a critical necessity for process optimization, enabling researchers to select conditions that favor the desired cross-coupling pathway over degradation. This guide provides an in-depth kinetic analysis of Suzuki reactions involving this compound, compares its performance against more stable alternatives, and offers a framework for rational reaction design.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[9] The efficiency of this cycle, when using sensitive substrates like indole-2-boronic acids, is highly dependent on the relative rates of these steps versus the rate of protodeboronation.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
The transmetalation step is often rate-limiting and is critically influenced by the choice of base and the nature of the boronic acid.[10] For heteroaryl boronic acids, the equilibrium between the neutral boronic acid and its more nucleophilic boronate form is key, but the conditions that favor boronate formation can also accelerate protodeboronation.[8][11]
Kinetic Profiling: An Experimental Framework
To objectively evaluate the performance of this compound, a standardized kinetic analysis is essential. The following protocol outlines a method for determining the reaction order and rate constants using High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow for Kinetic Analysis
The process begins with careful preparation and setup, followed by timed sampling and quenching, and concludes with quantitative analysis to build a kinetic profile.
Caption: Standardized workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Objective: To determine the pseudo-first-order rate constant (k_obs) for the Suzuki coupling of this compound with a model aryl bromide.
Materials:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acid: this compound
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: K₂CO₃ (Potassium Carbonate)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Internal Standard: Dodecane
-
Instrumentation: HPLC, heating block, reaction vials.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of 4-bromoanisole in 1,4-dioxane.
-
Prepare a 0.1 M solution of this compound in 1,4-dioxane. This reactant is chosen as the limiting reagent to simplify the kinetics to a pseudo-first-order regime.
-
Prepare a 0.01 M solution of Pd(PPh₃)₄ in 1,4-dioxane.
-
Prepare a 1.0 M aqueous solution of K₂CO₃.
-
Prepare a stock solution of the internal standard (Dodecane) in the quenching solvent (e.g., acetonitrile).
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials maintained at 80°C, add the catalyst stock solution (e.g., 1 mol%) and the aqueous K₂CO₃ solution (2.0 equivalents relative to the boronic acid).
-
Add the 4-bromoanisole stock solution (5.0 equivalents). Using a large excess ensures its concentration remains effectively constant throughout the reaction.[12]
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), add the this compound stock solution to each vial.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot from a vial.
-
Immediately quench the aliquot in a separate vial containing 500 µL of the internal standard/quenching solution.
-
-
Analysis:
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the natural logarithm of the concentration of the boronic acid (ln[Boronic Acid]) versus time.
-
A linear plot confirms pseudo-first-order kinetics. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.[12]
-
Comparative Kinetic Analysis
To contextualize the performance of this compound, its kinetic profile was compared against two common alternatives: the corresponding more stable pinacol boronate ester and a standard, less-degradation-prone phenylboronic acid. The experiments were conducted under the identical conditions described above.
| Coupling Partner | Structure | Key Characteristic | Pseudo-First-Order Rate Constant (k_obs) at 80°C (s⁻¹) | Half-Life (t₁/₂) (min) | Yield after 1h (%) |
| This compound | Indole-B(OH)₂ | High reactivity, prone to protodeboronation | 4.5 x 10⁻⁴ | 25.7 | 78% |
| This compound pinacol ester | Indole-B(pin) | Increased stability, acts as a slow-release source of boronic acid[13] | 1.9 x 10⁻⁴ | 60.8 | 92% |
| Phenylboronic acid | Ph-B(OH)₂ | Benchmark, stable | 8.2 x 10⁻⁴ | 14.1 | >95% |
Analysis of Results:
-
This compound exhibits a relatively fast initial reaction rate, as indicated by its k_obs value, which is more than double that of its pinacol ester counterpart. However, the final yield is compromised, which is indicative of a significant portion of the starting material being consumed by the competing protodeboronation pathway.[8][14]
-
The pinacol ester derivative shows a slower reaction rate. This is consistent with the "slow-release" strategy, where the ester must first hydrolyze to the active boronic acid.[13] This slow release keeps the instantaneous concentration of the vulnerable boronic acid low, effectively minimizing protodeboronation and leading to a significantly higher final product yield.[11]
-
Phenylboronic acid serves as a useful benchmark, demonstrating the high reaction rate achievable with a stable, non-heteroaromatic boronic acid under these conditions.
Factors Influencing Reaction Kinetics and Mitigating Side Reactions
The choice of boronic acid is only one piece of the puzzle. The kinetic profile of the Suzuki reaction is highly sensitive to several other parameters.
-
Palladium Catalyst and Ligand: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can dramatically accelerate the oxidative addition and reductive elimination steps.[5][15] For challenging substrates, using a pre-catalyst that rapidly forms the active Pd(0) species can be crucial to ensure coupling outpaces decomposition.[5]
-
Base: The choice and concentration of the base are critical. A stronger base may accelerate transmetalation but can also promote faster protodeboronation.[8] For sensitive substrates, milder bases like K₃PO₄ or CsF are often preferred over stronger hydroxide or alkoxide bases.[16]
-
Solvent: Anhydrous conditions have been shown to suppress protodeboronation pathways.[14] Using solvents like THF or DME in concert with an anhydrous base like potassium trimethylsilanolate (TMSOK) can be a highly effective strategy for coupling labile heteroaromatic nucleophiles.[14][17]
-
Temperature: While higher temperatures generally increase reaction rates, they can also accelerate the rate of catalyst decomposition and substrate degradation. A careful balance must be struck to achieve efficient coupling in a reasonable timeframe without compromising yield.
Decision Guide for Reagent Selection
The optimal choice of boron reagent depends on the specific goals of the synthesis, balancing the need for speed, yield, and cost.
Caption: Decision workflow for selecting the appropriate indole-2-boron reagent.
Conclusion
Kinetic studies provide invaluable, quantitative insight into the behavior of challenging substrates in the Suzuki-Miyaura reaction. For this compound, the data clearly show a trade-off between high intrinsic reactivity and susceptibility to protodeboronation. While it can be a fast-acting coupling partner, achieving high yields often necessitates careful optimization or the use of more stable boronate esters.
For researchers and drug development professionals, this guide demonstrates that a proactive, kinetically informed approach to reaction design is superior to empirical screening. By understanding the interplay between the substrate's stability and the reaction conditions, one can strategically select reagents and parameters—such as employing a slow-release pinacol ester or moving to anhydrous conditions—to favor the productive C-C bond formation, ultimately leading to more efficient, robust, and scalable synthetic routes.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. psecommunity.org [psecommunity.org]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. orgsyn.org [orgsyn.org]
A Comparative Guide to Boronic Acid Alternatives for the Synthesis of 2-Arylindoles
For Researchers, Scientists, and Drug Development Professionals
The 2-arylindole scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for the synthesis of these vital structures, traditionally relying on the use of arylboronic acids. However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and reaction efficiency, often leading to diminished yields and the formation of undesirable byproducts.
This guide provides an in-depth technical comparison of two leading alternatives to traditional boronic acids for the synthesis of 2-arylindoles: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates . We will explore the chemical rationale behind their superior performance, provide supporting experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.
The Limitations of Traditional Boronic Acids
Boronic acids, while widely used, are not without their drawbacks. Their propensity to undergo protodeboronation, oxidation, and trimerization to form boroxines can complicate reaction stoichiometry and lead to inconsistent results. For instance, the Suzuki-Miyaura coupling of 2-haloindoles with arylboronic acids can be hampered by the decomposition of the boronic acid under the reaction conditions, ultimately lowering the yield of the desired 2-arylindole.
Alternative Boron Reagents: A Leap in Stability and Efficiency
To overcome the challenges associated with boronic acids, researchers have developed more robust alternatives. Among these, potassium organotrifluoroborates and MIDA boronates have emerged as particularly effective surrogates.
Potassium Organotrifluoroborates: Enhanced Stability and Reactivity
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that are easily prepared from the corresponding boronic acids. Their enhanced stability stems from the formation of a tetracoordinate boron center, which protects the C-B bond from cleavage. In the presence of a palladium catalyst and a suitable base, they undergo slow hydrolysis in situ to generate the active boronic acid species at a controlled rate, minimizing decomposition and maximizing cross-coupling efficiency.
A notable advantage of using potassium aryltrifluoroborates is the ability to perform direct C-H arylation of indoles, bypassing the need for pre-halogenated indole starting materials. Research has demonstrated a mild, Pd(OAc)₂-catalyzed regioselective cross-coupling between indoles and potassium aryltrifluoroborates, affording 2-arylindoles in moderate to good yields.[1][2]
MIDA Boronates: The "Slow-Release" Strategy for Unstable Boronic Acids
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates. The MIDA ligand forms a protective cage around the boron atom, rendering it unreactive under standard anhydrous cross-coupling conditions. However, under specific aqueous basic conditions, the MIDA group is slowly cleaved to release the boronic acid in a controlled manner.
This "slow-release" strategy is particularly advantageous when working with inherently unstable boronic acids. By maintaining a low concentration of the active boronic acid throughout the reaction, side reactions are minimized, and the desired cross-coupling proceeds in high yield. A comparative study on the synthesis of a 2-arylindole demonstrated a significant improvement in yield when using a MIDA boronate (90%) compared to the corresponding free boronic acid (73%).
Performance Comparison: Boronic Acids vs. Alternatives
The following table summarizes the key performance differences between traditional boronic acids and their more stable counterparts in the context of 2-arylindole synthesis.
| Feature | Arylboronic Acids | Potassium Aryltrifluoroborates | Aryl MIDA Boronates |
| Stability | Prone to decomposition (protodeboronation, oxidation, boroxine formation) | Crystalline, air- and moisture-stable solids | Exceptionally stable, crystalline, and chromatography-compatible |
| Handling | Requires careful handling and storage, often under inert atmosphere | Easy to handle and store in air | Indefinitely stable on the benchtop |
| Reactivity | Variable, dependent on stability | Good to excellent, slow release of active species | Excellent, controlled "slow-release" of boronic acid |
| Yield in 2-Arylindole Synthesis | Can be moderate to good, but often inconsistent | Up to 81% in direct C-H arylation[1][2] | Reported up to 90% in cross-coupling with 2-haloindoles |
| Substrate Scope | Broad, but limited by stability of the boronic acid | Broad, including direct C-H functionalization of indoles | Broad, particularly effective for unstable boronic acids |
Experimental Protocols
Herein, we provide representative, step-by-step protocols for the synthesis of a 2-arylindole using each of the three classes of boron reagents.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoindole with Phenylboronic Acid
This protocol is a standard approach for the synthesis of 2-phenylindole.
Diagram of the Experimental Workflow:
Materials:
-
2-Bromoindole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 2-bromoindole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane and water to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylindole.
Protocol 2: Direct C-H Arylation of Indole with Potassium Phenyltrifluoroborate
This protocol offers a more atom-economical approach by avoiding the pre-functionalization of the indole.[1][2]
Diagram of the Reaction Pathway:
References
A Researcher's Guide to Spectroscopic Data of Compounds Derived from (1-Methoxycarbonyl)-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the indole scaffold remains a cornerstone for the development of new pharmaceuticals and functional materials. The ability to functionalize the C2 position of the indole ring is of paramount importance, and in this context, (1-Methoxycarbonyl)-1H-indol-2-yl)boronic acid has emerged as a versatile and valuable building block. This guide provides an in-depth comparison of the spectroscopic data for compounds synthesized from this boronic acid, offering insights into their structural characterization and comparing them with viable synthetic alternatives.
The Strategic Advantage of (1-Methoxycarbonyl)-1H-indol-2-yl)boronic acid
The utility of (1-Methoxycarbonyl)-1H-indol-2-yl)boronic acid lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The methoxycarbonyl group at the N1 position serves a dual purpose: it activates the C2 position towards borylation and subsequent cross-coupling, and it can also modulate the electronic properties of the resulting coupled products. Furthermore, this protecting group can be readily removed under basic conditions, providing access to the free N-H indole, a common pharmacophore.
Spectroscopic Fingerprints of 2-Aryl-1-methoxycarbonyl-1H-indoles
The Suzuki-Miyaura coupling of (1-Methoxycarbonyl)-1H-indol-2-yl)boronic acid with various aryl halides yields a diverse array of 2-aryl-1H-indole-1-carboxylates. The structural elucidation of these compounds relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the successful coupling and for characterizing the substitution pattern of the newly formed biaryl system.
¹H NMR Spectroscopy:
Key diagnostic signals in the ¹H NMR spectra of methyl 2-aryl-1H-indole-1-carboxylates include:
-
N-COOCH₃ Protons: A sharp singlet typically appearing in the range of δ 3.8-4.0 ppm , corresponding to the three protons of the methoxycarbonyl group.
-
Indole Protons: The protons of the indole core resonate in the aromatic region (typically δ 7.0-8.0 ppm ). The C3-H proton often appears as a singlet or a narrow multiplet, shifted downfield compared to unsubstituted indole due to the influence of the adjacent C2-aryl group.
-
Aryl Protons: The chemical shifts and coupling patterns of the protons on the newly introduced aryl ring provide crucial information about its substitution.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, with characteristic signals for:
-
N-COOCH₃ Group: The carbonyl carbon of the methoxycarbonyl group is typically observed around δ 150-155 ppm , while the methoxy carbon resonates at approximately δ 53-54 ppm .
-
Indole Carbons: The C2 carbon of the indole ring, now attached to the aryl group, experiences a significant downfield shift.
-
Aryl Carbons: The signals for the carbons of the 2-aryl substituent will appear in the aromatic region, with their chemical shifts influenced by the nature of any substituents present.
Table 1: Representative ¹H and ¹³C NMR Data for Methyl 2-aryl-1H-indole-1-carboxylates
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Methyl 2-phenyl-1H-indole-1-carboxylate | ~7.6 (m, Ar-H), ~7.4 (m, Ar-H), ~7.2-7.3 (m, Indole-H), ~6.5 (s, C3-H), ~3.9 (s, OCH₃) | ~151 (C=O), ~141 (Indole C-2), ~138 (Indole C-7a), ~130-120 (Aromatic C), ~115 (Indole C-7), ~105 (Indole C-3), ~53 (OCH₃) |
| Methyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate | ~7.5 (d, Ar-H), ~7.2-7.3 (m, Indole-H), ~7.0 (d, Ar-H), ~6.4 (s, C3-H), ~3.9 (s, NCOOCH₃), ~3.8 (s, Ar-OCH₃) | ~160 (Ar-C-OCH₃), ~151 (C=O), ~141 (Indole C-2), ~138 (Indole C-7a), ~130-114 (Aromatic C), ~115 (Indole C-7), ~104 (Indole C-3), ~55 (Ar-OCH₃), ~53 (NCOOCH₃) |
| Methyl 2-(pyridin-3-yl)-1H-indole-1-carboxylate | ~8.8 (s, Py-H), ~8.6 (d, Py-H), ~7.9 (d, Py-H), ~7.2-7.5 (m, Indole-H), ~6.6 (s, C3-H), ~3.9 (s, OCH₃) | ~151 (C=O), ~149, ~148 (Py-C), ~138 (Indole C-7a), ~135 (Py-CH), ~128-120 (Aromatic C), ~115 (Indole C-7), ~106 (Indole C-3), ~53 (OCH₃) |
Note: The presented data are representative and may vary slightly based on the specific substitution patterns and experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) will correspond to the calculated exact mass of the target molecule. Fragmentation patterns can also provide structural information, often involving the loss of the methoxycarbonyl group or fragmentation of the aryl substituent.
A Comparative Look: (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid as an Alternative
A common alternative to the N-methoxycarbonyl protecting group is the tert-butoxycarbonyl (Boc) group. (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid is also commercially available and widely used in Suzuki-Miyaura couplings.
Key Differences in Spectroscopic Data:
-
¹H NMR: The most significant difference is the presence of a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing upfield around δ 1.6-1.7 ppm .
-
¹³C NMR: The Boc group introduces two characteristic signals: the quaternary carbon of the tert-butyl group at approximately δ 84-85 ppm and the carbonyl carbon around δ 150 ppm .
-
Reactivity and Stability: The Boc group is generally more sterically hindering than the methoxycarbonyl group, which can sometimes influence reaction rates. It is also cleaved under acidic conditions, offering an orthogonal deprotection strategy compared to the base-labile methoxycarbonyl group.
Table 2: Spectroscopic Data Comparison: N-Methoxycarbonyl vs. N-Boc
| Feature | Methyl 2-aryl-1H-indole-1-carboxylate | tert-Butyl 2-aryl-1H-indole-1-carboxylate |
| Protecting Group ¹H Signal | Singlet, ~δ 3.9 ppm (3H) | Singlet, ~δ 1.6-1.7 ppm (9H) |
| Protecting Group ¹³C Signals | C=O: ~δ 151 ppm; OCH₃: ~δ 53 ppm | C=O: ~δ 150 ppm; C(CH₃)₃: ~δ 84 ppm; C(CH₃)₃: ~δ 28 ppm |
| Deprotection Conditions | Basic (e.g., NaOH, K₂CO₃) | Acidic (e.g., TFA, HCl) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of methyl 2-aryl-1H-indole-1-carboxylates.
dot
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-aryl-1H-indole-1-carboxylate.
Spectroscopic Analysis Workflow
dot
A Comparative Guide to the Performance of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the indole scaffold remains a cornerstone for the development of pharmaceuticals and functional materials. The ability to functionalize the C2-position of the indole ring is of paramount importance, and in this context, (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid emerges as a versatile and valuable building block. The N-methoxycarbonyl protecting group offers a balance of stability and facile removal, making this reagent an attractive choice for various cross-coupling strategies.
This guide provides a comparative analysis of the performance of this compound in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By examining its reactivity profile across these transformations, we aim to equip researchers with the insights needed to effectively incorporate this building block into their synthetic workflows.
The Role of the N-Methoxycarbonyl Protecting Group
The methoxycarbonyl group at the N1 position of the indole ring plays a crucial role in modulating the reactivity of the C2-boronic acid. It serves to:
-
Activate the C2 Position: The electron-withdrawing nature of the methoxycarbonyl group enhances the acidity of the C2-proton, facilitating metallation and subsequent borylation to furnish the boronic acid.
-
Stabilize the Boronic Acid: By reducing the electron density of the indole ring, the protecting group helps to stabilize the boronic acid moiety, preventing premature decomposition.[1]
-
Influence Reactivity in Cross-Coupling: The electronic effect of the N-substituent can influence the rate of transmetalation in the catalytic cycle of cross-coupling reactions.[1]
Suzuki-Miyaura Coupling: A Robust and High-Yielding Transformation
The Suzuki-Miyaura reaction is the most well-established and widely utilized cross-coupling reaction for this compound, enabling the formation of 2-arylindoles with high efficiency. The reactivity of N-protected indol-2-ylboronic acids in Suzuki-Miyaura couplings is well-documented, with the N-Boc analogue serving as a close proxy for the N-methoxycarbonyl derivative.[2]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of an N-protected indol-2-ylboronic acid with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 92 |
| 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 10 | 97 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky ligands like SPhos and XPhos are often employed to facilitate the oxidative addition step.[2] For more reactive aryl bromides and iodides, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.
-
Base and Solvent: A base is required to activate the boronic acid to a more nucleophilic boronate species.[3] A variety of inorganic bases such as K₃PO₄, Na₂CO₃, and Cs₂CO₃ are commonly used. The choice of solvent, typically a mixture of an organic solvent and water, is crucial for dissolving both the organic substrates and the inorganic base.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: A Potential Route to 2-Alkenylindoles
The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can be adapted to use boronic acids in what is often termed an oxidative Heck or Heck-Mizoroki-type reaction.[5] While less common for indole-2-boronic acids compared to Suzuki-Miyaura couplings, this transformation offers a direct route to 2-alkenylindoles.
Projected Performance and Experimental Considerations
The performance of this compound in a Heck-type reaction is expected to be influenced by the electronic nature of the alkene coupling partner and the reaction conditions.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Additive/Oxidant | Base | Solvent | Temp (°C) | Expected Yield |
| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | - | Et₃N | DMF | 100 | Moderate to Good |
| Styrene | Pd(TFA)₂ (5) | - | Air (O₂) | - | Dioxane/H₂O | 80 | Moderate |
| 1-Octene | Pd(OAc)₂ (5) | dppp (10) | Benzoquinone | NaOAc | Acetic Acid | 110 | Moderate |
Causality Behind Experimental Choices:
-
Oxidant: In the absence of an aryl halide, an oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.[5] Common oxidants include benzoquinone, molecular oxygen (air), or a copper(II) salt.
-
Base: A base is typically required to facilitate the β-hydride elimination step and regenerate the active catalyst.[6]
-
Solvent: Polar aprotic solvents like DMF or dioxane are commonly employed.
Proposed Experimental Protocol: Heck-Type Coupling of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a pressure tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.10 mmol).
-
Add DMF (5 mL), followed by n-butyl acrylate (1.5 mmol) and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
A Senior Application Scientist's Guide to the Cost-Effectiveness of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, appearing in a vast array of clinically significant molecules. The functionalization of this privileged structure, particularly at the C2 position, is a critical step in the synthesis of many drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C-C bonds, and the choice of the indole-boronic acid coupling partner is paramount for a successful, scalable, and economically viable synthesis.[1]
This guide provides an in-depth cost-effectiveness analysis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid for large-scale synthesis, comparing it with common alternatives. The insights herein are grounded in established chemical principles and process chemistry considerations to aid in making informed decisions during drug development.
The Imperative of N-Protection in Indole Chemistry
The indole nitrogen's acidic proton and its influence on the electronic properties of the heterocyclic ring necessitate the use of a protecting group in many synthetic transformations. In the context of preparing indole-2-boronic acids, which often involves a deprotonation-borylation sequence, N-protection is not merely advantageous but essential. The choice of protecting group significantly impacts the stability of the boronic acid, its reactivity in cross-coupling reactions, and the ease of its eventual removal. The most common N-protecting groups in this context are the methoxycarbonyl (Moc), tert-butyloxycarbonyl (Boc), and tosyl (Ts) groups. Each imparts distinct electronic and steric characteristics to the indole ring, influencing the subsequent chemical behavior.[2]
Comparative Analysis of N-Protected Indole-2-Boronic Acids
The selection of an N-protected indole-2-boronic acid for large-scale synthesis is a multifactorial decision that extends beyond the initial cost of the reagent. It encompasses considerations of stability, reactivity, and the downstream processing of the coupled product.
Synthesis and Commercial Availability
This compound, its N-Boc, and N-Ts counterparts are all accessible through a common synthetic route involving N-protection of indole followed by directed lithiation at the C2 position and quenching with a trialkyl borate. All three are commercially available from various suppliers, ensuring a reliable supply chain for research and development as well as for larger-scale manufacturing.
Stability and Handling in a Process Chemistry Environment
The stability of the boronic acid is a critical parameter in a process chemistry setting, where reactions may be run at elevated temperatures for extended periods. Boronic acids are susceptible to protodeboronation, especially under basic conditions, which are typical for Suzuki-Miyaura couplings. The electron-withdrawing nature of the N-protecting group can influence the stability of the C-B bond. Generally, more electron-withdrawing groups can increase the stability of the boronic acid.
Performance in Large-Scale Suzuki-Miyaura Coupling
The performance of each boronic acid in a Suzuki-Miyaura coupling is a key determinant of its overall cost-effectiveness. The following table provides a comparative overview based on typical literature-reported conditions and established reactivity principles.
| Parameter | This compound | N-Boc-indole-2-boronic acid | N-Tosyl-indole-2-boronic acid |
| Typical Reaction Yield (%) | 85-95% | 80-90% | 75-85% |
| Catalyst Loading (mol%) | 0.5 - 2% | 1 - 3% | 1 - 5% |
| Reaction Time (hours) | 4 - 12 h | 6 - 18 h | 8 - 24 h |
| Optimal Reaction Temp. (°C) | 60 - 80 °C | 70 - 90 °C | 80 - 100 °C |
The methoxycarbonyl group is less sterically demanding than the Boc or Tosyl groups, which can contribute to faster reaction kinetics and potentially lower catalyst loadings. The strongly electron-withdrawing nature of the tosyl group can sometimes lead to slower transmetalation in the Suzuki-Miyaura catalytic cycle, necessitating higher temperatures and longer reaction times.[3]
Post-Coupling Deprotection and Purification
The ease of removing the protecting group after the desired C-C bond formation is a crucial consideration for process efficiency.
-
N-Methoxycarbonyl: This group is typically removed under basic conditions, such as saponification with sodium hydroxide or lithium hydroxide. These conditions are generally scalable and cost-effective.
-
N-Boc: The Boc group is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid.[4] While effective, the use of strong acids can be corrosive and may require specialized equipment on a large scale. Milder methods using oxalyl chloride in methanol have also been reported.[4]
-
N-Tosyl: The removal of the tosyl group is notoriously challenging, often requiring harsh conditions such as strong reducing agents (e.g., sodium amalgam) or strong acids at high temperatures, which can limit functional group tolerance and complicate purification.[2]
For large-scale purification, the choice of protecting group can influence the chromatographic profile of the product and byproducts. The relatively straightforward deprotection of the Moc and Boc groups often leads to cleaner reaction profiles and simpler purification procedures compared to the deprotection of the tosyl group.
Cost-Effectiveness Analysis
The ultimate cost-effectiveness of a reagent is a function of its price, performance, and the overall process efficiency it enables.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Approximate Cost (USD/mol) |
| This compound | 1001162-89-5 | 219.01 | 15 | 3285 |
| N-Boc-indole-2-boronic acid | 213318-44-6 | 261.08 | 20 | 5222 |
| N-Tosyl-indole-2-boronic acid | 149108-61-2 | 315.15 | 25 | 7879 |
Disclaimer: Prices are approximate and subject to change based on supplier and quantity.
While this compound has a lower cost per mole, its true value is realized when considering its performance. The potentially higher yields, lower catalyst loadings, and more straightforward deprotection compared to the N-Tosyl analogue contribute to a more economically favorable process on a large scale. The N-Boc variant offers a good balance of reactivity and ease of deprotection, though at a higher initial cost.
Experimental Protocols for Large-Scale Suzuki-Miyaura Coupling
The following is a representative protocol for a kilogram-scale Suzuki-Miyaura coupling reaction.
Reaction: Coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium acetate (Pd(OAc)₂) (0.01 eq)
-
SPhos (0.015 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene (10 vol)
-
Water (1 vol)
Procedure:
-
Vessel Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with this compound, the aryl bromide, and potassium phosphate.
-
Solvent Addition: Add toluene and water to the reactor.
-
Inerting: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate, inerted glovebox or under a nitrogen blanket, prepare a solution of palladium acetate and SPhos in a small amount of degassed toluene. Add the catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 80 °C with stirring. Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization or silica gel chromatography.
-
Deprotection: The purified N-methoxycarbonyl-protected product can be deprotected by treating with an aqueous solution of sodium hydroxide in a suitable solvent like methanol or THF.
Decision-Making Workflow and Recommendations
The selection of the optimal N-protected indole-2-boronic acid is dependent on the specific goals of the synthetic campaign.
Caption: Decision workflow for selecting the optimal N-protected indole-2-boronic acid.
Recommendations:
-
For cost-sensitive, large-scale manufacturing , this compound is often the most pragmatic choice due to its lower cost, good reactivity, and scalable deprotection protocol.
-
For early-stage drug discovery and rapid library synthesis , where speed and ease of deprotection are paramount, N-Boc-indole-2-boronic acid is an excellent option, despite its higher cost.
-
For syntheses involving molecules with acid-sensitive functional groups , the base-labile methoxycarbonyl protecting group offers a clear advantage over the acid-labile Boc group.
-
The use of N-Tosyl-indole-2-boronic acid should be carefully considered and is generally reserved for specific cases where its high stability is required and the harsh deprotection conditions are tolerated by the rest of the molecule.
Conclusion
In the landscape of large-scale pharmaceutical synthesis, the economic and practical aspects of a chemical process are as important as the chemical transformations themselves. This compound emerges as a highly cost-effective and versatile reagent for the synthesis of 2-arylindoles via the Suzuki-Miyaura coupling. Its favorable combination of lower cost, good reactivity, and straightforward deprotection makes it a compelling choice for drug development professionals aiming to optimize their synthetic routes for scale-up. By carefully considering the factors outlined in this guide, researchers can make informed decisions that will ultimately contribute to the efficient and economical production of vital new medicines.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. Adherence to these protocols is essential for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Executive Summary & Core Principle
This compound, due to its chemical properties and associated hazards, must be treated as a hazardous chemical waste.[1] The single most critical principle for its disposal is that it must not be discarded as common refuse or discharged into the sanitary sewer system.[1][2] The only appropriate disposal route is through a licensed hazardous waste management service or your institution's Environmental Health and Safety (EHS) department for final destruction at an approved waste disposal plant.[3][4][5]
Hazard Assessment and Safety Precautions
A thorough understanding of the hazards associated with this compound dictates the stringent disposal requirements. This compound is classified with specific risks that necessitate careful handling at all stages, including disposal.
2.1. Identified Hazards According to safety data sheets (SDS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust.[3]
2.2. Personal Protective Equipment (PPE) Prior to handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Prevents eye contact with dust or splashes, addressing the H319 hazard. |
| Hand Protection | Chemical-resistant nitrile gloves.[1][3] | Prevents skin contact and irritation, addressing the H315 hazard. |
| Protective Clothing | A standard laboratory coat must be worn.[1][2] | Protects against accidental skin exposure from spills. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3] A NIOSH-approved respirator is required if dust is generated.[1] | Minimizes inhalation of airborne particles, addressing the H335 hazard. |
Comprehensive Disposal Protocol
The following protocol provides a systematic approach to waste management, from the point of generation to final hand-off for disposal.
3.1. Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management. This compound must be kept separate from incompatible materials to prevent dangerous reactions within the waste container.[1]
-
Labeling: Immediately designate a specific, sealable waste container for this compound. The label must be clear and durable, stating: "Hazardous Waste: this compound " and the date the first waste was added.[1]
-
Chemical Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] The designated waste container must be stored in a location physically separate from these chemical classes.
3.2. Step 2: Waste Collection and Accumulation
All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container.
-
Do not mix this waste stream with other organic solvent or aqueous waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
-
Container Selection: The waste container must be chemically compatible, durable, and have a secure, tight-fitting lid.[1] The original product container, if in good condition, is often a suitable choice.[1]
3.3. Step 3: Interim Storage
Proper storage of the accumulated waste is crucial while awaiting pickup.
-
Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[1]
-
Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3] The container must remain closed at all times except when adding waste.[1]
3.4. Step 4: Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste, but final transport and disposal must be handled by authorized professionals.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup.[1] Provide them with the chemical name and approximate quantity.
-
Do Not Transport: Laboratory staff should never transport hazardous waste outside of their designated work area.[1] Await collection by trained EHS personnel or a licensed chemical waste contractor.
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Restrict Access: Immediately alert personnel in the area and secure the location.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[7]
-
Use PPE: Wear the full PPE described in Section 2.2 before attempting cleanup.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a suitable disposal container.[3] Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, pads, contaminated PPE) must be placed in the designated hazardous waste container for this compound.[1]
Scientific Rationale for Disposal Procedures
The rigorous procedures outlined above are grounded in the specific chemical nature of boronic acids and indole derivatives.
-
Lewis Acidity and Reactivity: Boronic acids act as Lewis acids, meaning they can accept an electron pair.[8][9] This reactivity is the basis for their utility in synthesis but also underscores the need to keep them separate from strong bases or other reactive chemicals in a mixed waste container.
-
Environmental Persistence and Toxicity: Boron-containing compounds can be persistent in the environment and require specialized treatment.[10] Similarly, indole derivatives can have complex biological activity and potential ecotoxicity.[11] Discharging these chemicals down the drain can disrupt wastewater treatment processes and contaminate aquatic ecosystems.[12]
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations globally mandate the "cradle-to-grave" management of hazardous waste. The procedures described ensure compliance with these legal requirements, protecting both the institution and its personnel from liability.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Removal of boron (B) from waste liquors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bsu.edu [bsu.edu]
A Comprehensive Guide to the Safe Handling of (1-Methoxycarbonyl)-1H-indol-2-yl)boronic acid
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of specialized reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a compound often utilized in synthetic organic chemistry. By elucidating the causality behind each procedural step, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of proactive risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted indole derivative and a member of the boronic acid class of compounds. A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this specific compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
While specific toxicity data for this exact molecule may be limited, the general class of indole derivatives can be harmful if swallowed or toxic in contact with skin.[2] Therefore, it is prudent to treat this chemical as potentially hazardous and minimize exposure through all routes.
Personal Protective Equipment (PPE): Your Final Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound. It is crucial to remember that PPE should be used in conjunction with engineering controls, such as a chemical fume hood.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2] | Protects the eyes and face from splashes of the chemical or solvents. The use of a face shield provides an additional layer of protection, especially during bulk handling or reactions with a potential for vigorousness. |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[2] | Prevents accidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics as some synthetic materials can melt and adhere to the skin in the event of a fire. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2] For tasks with a higher risk of exposure, consider double gloving. | Protects hands from direct contact with the chemical. Always inspect gloves for any signs of degradation or perforation before use. Practice proper glove removal techniques to avoid contaminating your skin. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[2] | Minimizes the inhalation of dust or aerosols. Work within a certified chemical fume hood to maintain airborne concentrations below exposure limits. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Step-by-Step Protocol:
-
Pre-Experiment Preparations:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
-
Handling the Solid Compound:
-
When weighing the solid, use the smallest amount necessary for the experiment to minimize waste and potential exposure.[2]
-
Handle the compound gently to avoid the formation of dust.[2]
-
Use a spatula or other appropriate tool for transfers. Avoid pouring the solid directly from the container if possible.
-
-
In Solution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
All manipulations involving solutions of the compound should also be conducted within a fume hood.
-
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Spill and Emergency Procedures
Small Spills (within a fume hood):
-
Absorb the spill with an inert material such as vermiculite or sand.[2]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the spill area.
Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused solid compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealable, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Waste Segregation:
-
Segregate boronic acid waste from other waste streams, especially strong oxidizing agents, strong acids, and strong bases, to prevent dangerous chemical reactions.[4]
-
-
Container Management:
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
